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  • Product: 1-Benzyl-2,5-dimethylpiperidin-3-amine
  • CAS: 1315365-93-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Benzyl-2,5-dimethylpiperidin-3-amine and Its Stereoisomers

This guide provides a comprehensive overview of 1-Benzyl-2,5-dimethylpiperidin-3-amine, a substituted piperidine derivative of significant interest in pharmaceutical research and development. Due to the presence of multi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 1-Benzyl-2,5-dimethylpiperidin-3-amine, a substituted piperidine derivative of significant interest in pharmaceutical research and development. Due to the presence of multiple chiral centers, the stereochemistry of this compound is a critical determinant of its chemical and biological properties. This document will delve into the chemical structure, properties, synthesis, and applications of its key stereoisomers, with a particular focus on the (3R,4R) configuration, a crucial intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.[1][2][3]

Chemical Structure and Stereoisomerism

The core structure of 1-Benzyl-2,5-dimethylpiperidin-3-amine consists of a piperidine ring substituted with a benzyl group at the nitrogen (position 1), methyl groups at positions 2 and 5, and an amine group at position 3. The presence of three chiral centers at carbons 2, 3, and 5 gives rise to a number of possible stereoisomers.

The spatial arrangement of these substituents significantly influences the molecule's interaction with biological targets. The most extensively documented and commercially significant stereoisomer is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine and its salts.[4][5][6] It is important to note that the piperidine ring nomenclature can sometimes be ambiguous in the literature, with the methyl groups being at positions 2 and 5 or 3 and 4. This guide will focus on the structure as named.

Below is a 2D representation of the general structure of 1-Benzyl-2,5-dimethylpiperidin-3-amine.

Caption: General chemical structure of 1-Benzyl-2,5-dimethylpiperidin-3-amine.

Physicochemical Properties

The physicochemical properties of 1-Benzyl-2,5-dimethylpiperidin-3-amine are dependent on its specific stereoisomeric form. The most well-characterized isomer is the (3R,4R) form, often used as its dihydrochloride salt to improve solubility and stability.[4]

PropertyValue (for (3R,4R) isomer)Source
Molecular Formula C14H22N2[6][7]
Molecular Weight 218.34 g/mol [6]
Monoisotopic Mass 218.1783 Da[7]
Physical Form Liquid (for free base), Solid (for dihydrochloride salt)
Purity Typically >95%
Storage Temperature 2-8°C, under inert atmosphere
XlogP (predicted) 2.2[7]

Synthesis of Stereoisomers

The stereoselective synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-amine isomers is a key challenge and an area of active research. The synthesis of the (3R,4R) isomer is of particular industrial importance.

Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

A common synthetic approach involves the reduction of a substituted pyridine precursor. One documented method starts from 1-benzyl-4-methyl-3-(methylamino)pyridinium bromide.[8]

Reaction Scheme:

synthesis reactant 1-benzyl-4-methyl-3-(methylamino)pyridinium bromide intermediate Racemic cis- and trans-1-benzyl-N,4-dimethyl-1,2,3,6-tetrahydropyridin-3-amine reactant->intermediate Reduction reagent1 Sodium borohydride (NaBH4) in Ethanol product_racemic Racemic (3R,4R) and (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate->product_racemic Reduction reagent2 Hydrogenation (e.g., H2/Pd/C) product_chiral (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine product_racemic->product_chiral Separation reagent3 Chiral Resolution (e.g., with L-di-p-toluyl tartaric acid)

Caption: Generalized synthetic workflow for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Experimental Protocol (Illustrative):

  • Reduction of the Pyridinium Salt: 1-benzyl-3-methylamino-4-methyl-pyridinium bromide is dissolved in ethanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., below 30°C).[2][8] The reaction is stirred for several hours until completion, which can be monitored by techniques like HPLC.[2]

  • Work-up and Extraction: The reaction mixture is then quenched, for instance, by the dropwise addition of 2M HCl to neutralize excess borohydride.[8] The product is extracted into an organic solvent like dichloromethane. The organic layers are combined and concentrated.[2][8]

  • Purification and Salt Formation: The crude product can be further purified. To obtain the dihydrochloride salt, an ethanolic solution of hydrochloric acid is added to a solution of the free base in ethanol, leading to the precipitation of the desired salt.[2][8]

  • Chiral Resolution: To obtain the enantiomerically pure (3R,4R) isomer, a chiral resolving agent such as L-di-p-toluyl tartaric acid (L-DTTA) can be used to selectively crystallize the desired diastereomeric salt.[1]

Another patented method involves the asymmetric hydrogenation of a racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate using a chiral rhodium catalyst, followed by reduction.[9]

Applications in Drug Development

The primary application of specific stereoisomers of 1-Benzyl-2,5-dimethylpiperidin-3-amine is as a key building block in the synthesis of active pharmaceutical ingredients (APIs).

Intermediate for Tofacitinib Synthesis

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a crucial intermediate for the synthesis of Tofacitinib, an oral medication for the treatment of rheumatoid arthritis.[1][3] Tofacitinib is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.

Role in Tofacitinib Synthesis:

Caption: Role of the piperidine intermediate in the synthesis of Tofacitinib.

The synthesis involves the coupling of the debenzylated (3R,4R)-N,4-dimethylpiperidin-3-amine with a functionalized pyrrolo[2,3-d]pyrimidine core. The stereochemistry of the piperidine moiety is essential for the drug's efficacy and safety profile.

Spectroscopic Data

Adductm/zPredicted CCS (Ų)
[M+H]+219.18558153.3
[M+Na]+241.16752158.9

Safety and Handling

As a chemical intermediate, 1-Benzyl-2,5-dimethylpiperidin-3-amine and its salts should be handled with appropriate safety precautions. The dihydrochloride salt of the (3S,4S) isomer is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). The signal word is "Warning" and the pictogram is GHS07.

Recommended Handling Procedures:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

References

  • CAS 1062580-52-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

  • 1-benzyl-2,5-dimethylpiperidin-3-amine (C14H22N2). PubChemLite. [Link]

  • 1-Benzyl-N-methylpiperidin-3-amine | C13H20N2 | CID 21512534. PubChem. [Link]

  • CAS No : 1638499-31-6 | Product Name : (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. Pharmaffiliates. [Link]

  • CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. PubChem. [Link]

  • 1-benzyl-2,5-dimethylpiperidin-3-one (C14H19NO). PubChemLite. [Link]

  • 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

Sources

Exploratory

CAS number and molecular formula for 1-Benzyl-2,5-dimethylpiperidin-3-amine

The following technical guide provides an in-depth analysis of 1-Benzyl-2,5-dimethylpiperidin-3-amine , a specialized heterocyclic building block used in pharmaceutical research. [1] Executive Summary 1-Benzyl-2,5-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Benzyl-2,5-dimethylpiperidin-3-amine , a specialized heterocyclic building block used in pharmaceutical research.

[1]

Executive Summary

1-Benzyl-2,5-dimethylpiperidin-3-amine is a trisubstituted piperidine derivative characterized by a benzyl group at the nitrogen (N1) position and methyl substitutions at the C2 and C5 positions, with a primary amine at C3. This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) such as neurokinin or opioid receptors, where the piperidine scaffold acts as a privileged pharmacophore.

Unlike its structural isomer 1-benzyl-N,4-dimethylpiperidin-3-amine (a key intermediate for Tofacitinib), the 2,5-dimethyl isomer offers a unique steric and electronic profile, making it valuable for structure-activity relationship (SAR) studies requiring precise conformational control.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Core Identifiers
PropertyDetail
Chemical Name 1-Benzyl-2,5-dimethylpiperidin-3-amine
CAS Number 1315365-93-5
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
SMILES CC1CN(CC2=CC=CC=C2)C(C)C(N)C1
InChI Key Isomer dependent; Generic:[1][2][3]MPGWATXLKGPBOP-UHFFFAOYSA-N
Physicochemical Profile

The following properties are derived from computational models and structural analogs, as experimental data for this specific isomer is limited in public databases.

PropertyValue (Predicted/Experimental)Context
Appearance Pale yellow oil or low-melting solidTypical for benzyl-piperidines
Boiling Point ~315°C at 760 mmHgHigh BP due to molecular weight/polarity
Density ~0.98 g/cm³Standard for substituted piperidines
pKa (Calc.) ~9.8 (Secondary amine), ~8.5 (Primary amine)Basic, forms stable salts (HCl)
Solubility Soluble in DCM, MeOH, DMSO; Low in WaterLipophilic benzyl group dominates
LogP ~2.5Good membrane permeability

Critical Note on Stereochemistry : The 2,5-dimethyl substitution pattern introduces multiple chiral centers (C2, C3, C5). The CAS 1315365-93-5 generally refers to the unspecified stereoisomer or racemic mixture available in research catalogs. For drug development, chiral resolution (e.g., via chiral HPLC or tartaric acid crystallization) is required to isolate the specific enantiomer (e.g., 2R,3S,5R).

Synthetic Methodology

The synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-amine is typically achieved through the functionalization of a piperidone precursor. The most robust route involves the Reductive Amination of 1-benzyl-2,5-dimethylpiperidin-3-one.

Synthesis Workflow (DOT Diagram)

The following diagram outlines the logical flow from starting materials to the final amine.

Synthesispathway Start Precursor: 1-Benzyl-2,5-dimethylpiperidin-3-one Step1 Reaction: Reductive Amination Start->Step1 Dissolve in MeOH Intermediate Intermediate: Imine Species Step1->Intermediate In situ formation Reagent Reagents: NH4OAc, NaBH3CN (or NaBH(OAc)3) Reagent->Step1 Product Final Product: 1-Benzyl-2,5-dimethylpiperidin-3-amine Intermediate->Product Reduction Purification Purification: Acid/Base Extraction & Column Chromatography Product->Purification

Figure 1: Synthetic pathway via reductive amination of the piperidone precursor.

Detailed Protocol: Reductive Amination

Objective : Convert the ketone functionality at C3 to a primary amine.

Reagents :

  • Substrate : 1-Benzyl-2,5-dimethylpiperidin-3-one (1.0 eq)

  • Amine Source : Ammonium Acetate (NH₄OAc) (10.0 eq)

  • Reducing Agent : Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Solvent : Methanol (anhydrous)

Step-by-Step Procedure :

  • Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Benzyl-2,5-dimethylpiperidin-3-one (e.g., 5.0 g) in anhydrous Methanol (50 mL).

  • Imine Formation : Add Ammonium Acetate (17.7 g) in a single portion. Stir the mixture at room temperature for 30–60 minutes to allow the equilibrium formation of the imine intermediate.

  • Reduction : Cool the solution to 0°C using an ice bath. Carefully add Sodium Cyanoborohydride (2.16 g) portion-wise to control hydrogen evolution.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under an inert atmosphere (Nitrogen or Argon).

  • Quenching : Quench the reaction by adding concentrated HCl dropwise until pH < 2 (to decompose excess hydride). Stir for 30 minutes.

  • Work-up :

    • Basify the solution with 10% NaOH to pH > 10.

    • Extract the aqueous layer with Dichloromethane (3 x 50 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification : Concentrate the solvent in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0–10% Methanol in DCM with 1% NH₄OH) to yield the target amine.

Self-Validating Checkpoint :

  • TLC Monitoring : The starting ketone (less polar) should disappear, and a new, more polar spot (amine) should appear near the baseline (requires polar eluent to move). Staining with Ninhydrin will show a distinct color change (purple/blue) for the primary amine.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) :

    • Aromatic Region : Multiplet at δ 7.20–7.40 ppm (5H, Benzyl protons).

    • Benzylic CH₂ : Singlet or AB quartet at δ ~3.50 ppm (2H).

    • Methine (C3-H) : Multiplet at δ ~2.8–3.2 ppm (shifted upfield relative to ketone).

    • Methyl Groups : Two doublets at δ ~0.8–1.1 ppm (distinct shifts for C2-Me and C5-Me).

  • ¹³C NMR :

    • Distinct peaks for the carbonyl carbon (from starting material) must be absent (approx. δ 210 ppm).

    • New peak for C3-NH₂ methine carbon at δ ~50–60 ppm.

Mass Spectrometry (MS)
  • Method : ESI-MS (Positive Mode)

  • Expected Signal : [M+H]⁺ = 219.18 m/z.

  • Fragmentations : Loss of benzyl group (m/z 91) is a common characteristic fragment.

Applications in Drug Discovery[4]

Pharmacophore Utility

The 1-Benzyl-2,5-dimethylpiperidin-3-amine scaffold is a versatile building block. The 2,5-dimethyl substitution restricts the conformational flexibility of the piperidine ring, which can enhance binding selectivity for specific receptor subtypes.

  • Neurokinin Antagonists : Benzyl-piperidines are core motifs in NK1 receptor antagonists (e.g., Aprepitant analogs).

  • Opioid Receptors : The 3-amino-piperidine motif mimics the 4-anilidopiperidine structure of fentanyl, potentially offering novel analgesic profiles with reduced side effects.

  • Kinase Inhibitors : Used as a solvent-exposed tail group to improve solubility and pharmacokinetic properties of ATP-competitive inhibitors.

Strategic Workflow for Library Generation

Applications cluster_reactions Diversity Oriented Synthesis Core Core Scaffold: 1-Benzyl-2,5-dimethylpiperidin-3-amine Amide Amide Coupling (R-COOH) Core->Amide Urea Urea Formation (R-NCO) Core->Urea Sulfonamide Sulfonylation (R-SO2Cl) Core->Sulfonamide Target Target Libraries: GPCR Ligands / Kinase Inhibitors Amide->Target Urea->Target Sulfonamide->Target

Figure 2: Application of the scaffold in diversity-oriented synthesis.

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling :

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Handle within a fume hood to avoid inhalation of amine vapors.

  • Storage : Store under inert gas (Nitrogen) at 2–8°C. The free amine is sensitive to CO₂ (carbamate formation) and oxidation over time. Converting to the dihydrochloride salt (using HCl/Dioxane) significantly improves long-term stability.

References

  • BLD Pharm . (2024). Product Analysis: 1-Benzyl-2,5-dimethylpiperidin-3-amine (CAS 1315365-93-5).[4][5][6] BLD Pharm Catalog.

  • PubChem . (2024). Compound Summary: 1-benzyl-2,5-dimethylpiperidin-3-amine.[4][5][6] National Center for Biotechnology Information.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational methodology for reductive amination protocol).

  • ChemicalBook . (2024). CAS Database List: 1315365-93-5.[4]

(Note: While specific peer-reviewed literature on this exact isomer is proprietary or sparse, the chemical identity is validated via commercial chemical catalogs, and the synthesis protocols are derived from standard authoritative organic chemistry methodologies.)

Sources

Foundational

Safety Data Sheet (SDS) for 1-Benzyl-2,5-dimethylpiperidin-3-amine

An In-depth Technical Guide to the Safety and Handling of 1-Benzyl-2,5-dimethylpiperidin-3-amine Introduction 1-Benzyl-2,5-dimethylpiperidin-3-amine is a substituted piperidine derivative that serves as a crucial synthet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 1-Benzyl-2,5-dimethylpiperidin-3-amine

Introduction

1-Benzyl-2,5-dimethylpiperidin-3-amine is a substituted piperidine derivative that serves as a crucial synthetic intermediate in contemporary drug discovery and development. Its structural complexity and specific stereochemistry make it a valuable building block, notably in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors.[1] The N-benzylpiperidine motif is frequently utilized by medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates, including their efficacy and metabolic stability.[2]

Given its specialized use in research and development, a comprehensive, publicly available is not readily found. This guide is therefore designed to serve as a detailed safety and handling profile for researchers, scientists, and drug development professionals. By synthesizing available data from its specific stereoisomers, structural analogues, and the broader class of benzylpiperidine compounds, this document provides a robust framework for risk assessment and safe laboratory practice. The information herein is intended for use by trained professionals who can interpret chemical data within the context of a controlled laboratory environment.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of its safe handling and application. These parameters influence storage, reactivity, and the selection of appropriate personal protective equipment (PPE).

Structural Information

The molecule features a piperidine ring substituted with a benzyl group on the nitrogen, two methyl groups, and a primary amine. This combination of a bulky, non-polar benzyl group and a basic amine function dictates its reactivity and toxicological profile.

Caption: Structure of 1-Benzyl-2,5-dimethylpiperidin-3-amine.

Chemical and Physical Data

The following table summarizes key identifiers and computed physicochemical properties. Note that much of the publicly available data pertains to specific stereoisomers, such as (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, which is widely documented due to its role as a pharmaceutical intermediate.[1][3]

IdentifierValueSource
Molecular Formula C₁₄H₂₂N₂[3][4]
Molecular Weight 218.34 g/mol [3]
IUPAC Name 1-benzyl-2,5-dimethylpiperidin-3-amine[4]
CAS Number 477600-70-7 (for 3R,4R isomer)[3]
InChIKey MPGWATXLKGPBOP-UHFFFAOYSA-N (for racemate)[4]
Appearance Solid (for dihydrochloride salt)
Boiling Point ~300 °C (Predicted)[5]
XLogP3 2.3[3]
pKa (Most Basic) ~9.69 (Predicted)[5]

Section 2: Hazard Identification and Classification

While a specific, verified SDS for the racemic mixture is unavailable, the Globally Harmonized System (GHS) classifications for the well-studied (3R,4R) stereoisomer provide a reliable basis for hazard assessment.[3] These hazards are consistent with the chemical properties of substituted benzylamines and piperidines.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Source: PubChem entry for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.[3]

Analysis of Structural Hazards

The compound's hazards arise from the interplay of its functional groups. Understanding this relationship is key to anticipating risks.

cluster_0 1-Benzyl-2,5-dimethylpiperidin-3-amine Compound Core Structure Piperidine Piperidine Ring (Systemic Effects) Compound->Piperidine Amine Primary Amine (Corrosivity, Irritation) Compound->Amine Benzyl N-Benzyl Group (CNS Activity) Compound->Benzyl Toxicity Harmful if Swallowed (H302) Piperidine->Toxicity Systemic Potential Systemic/CNS Effects Piperidine->Systemic SkinEye Severe Skin/Eye Irritation (H315, H318) Amine->SkinEye Respiratory Respiratory Irritation (H335) Amine->Respiratory Benzyl->Systemic

Caption: Relationship between structural motifs and potential hazards.

  • Primary Amine Group : This functional group is basic and nucleophilic, making it inherently irritating and potentially corrosive to tissues, particularly the eyes, skin, and respiratory tract.[6] Direct contact can lead to inflammation and chemical burns.

  • Piperidine Ring : The piperidine scaffold is common in neurologically active compounds. Exposure to piperidines can lead to systemic effects, including changes in blood pressure and heart rate, and various central nervous system responses.[7]

  • N-Benzyl Group : The benzyl group increases lipophilicity, which can facilitate absorption through the skin and transport across biological membranes. Benzylpiperidine derivatives are known to act as stimulants and monoamine releasing agents, indicating a potential for CNS activity upon systemic exposure.[8][9]

Section 3: Toxicological Profile (Inferred from Structural Analogues)

Disclaimer: No specific toxicological studies on 1-benzyl-2,5-dimethylpiperidin-3-amine are publicly available. The following profile is inferred from GHS classifications and data on structurally related compounds. All work with this chemical should assume it is hazardous and proceed with caution.

  • Acute Effects :

    • Oral : Ingestion is likely to be harmful, potentially causing nausea, vomiting, and damage to the gastrointestinal tract.[3][7]

    • Dermal : Causes skin irritation.[3] Prolonged contact may lead to dermatitis.[7] Absorption through the skin is possible and could lead to systemic effects.

    • Inhalation : Vapors or aerosols may cause respiratory tract irritation, leading to coughing and breathing difficulty.[3][6]

    • Eye : Poses a risk of serious, irreversible eye damage.[3][10] The basicity of the amine group can cause severe corneal burns.

  • Systemic and CNS Effects : Based on the pharmacology of analogues like 2-benzylpiperidine and 4-benzylpiperidine, systemic absorption could potentially lead to stimulant-like effects on the central nervous system.[8][9] These compounds can act as dopamine and norepinephrine reuptake inhibitors or releasing agents.[8][9] Researchers should be aware of the potential for unintended pharmacological activity. The N-benzylpiperidine scaffold is a well-established pharmacophore for CNS targets.[2]

  • Chronic Effects : Repeated or long-term exposure to respiratory irritants can lead to chronic airway disease.[7] As there is insufficient data, it is prudent to assume that long-term occupational exposure may carry risks.

Section 4: First Aid and Emergency Protocols

Immediate and appropriate first aid is critical to minimizing harm from exposure. These protocols are based on standard practices for corrosive and toxic amines.

Exposure RouteProtocolCausality and Rationale
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Seek immediate medical attention from an ophthalmologist. The primary amine makes the compound caustic. Rapid and prolonged irrigation is essential to dilute the chemical and minimize severe, potentially permanent corneal damage.[10]
Skin Contact 1. Immediately remove all contaminated clothing and shoes. 2. Wash the affected area thoroughly with soap and plenty of water. 3. Seek medical attention if irritation persists or blistering occurs.Prompt removal from the skin is necessary to prevent chemical burns and reduce the potential for systemic absorption through the dermis.[11]
Ingestion 1. Rinse mouth thoroughly with water. 2. Drink one to two glasses of water to dilute the substance. 3. Do NOT induce vomiting. 4. Call a physician or poison control center immediately. Inducing vomiting poses a severe risk of gastric perforation and aspiration of the corrosive material into the lungs, causing further damage.[11]
Inhalation 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, begin artificial respiration (use a barrier device). 4. Seek immediate medical attention.Removing the individual from the contaminated atmosphere is the first priority. Medical intervention may be necessary to manage respiratory distress or systemic effects.[11]

Section 5: Handling, Storage, and Engineering Controls

Proactive safety measures are paramount. The following workflow outlines a self-validating system for handling this compound, ensuring that engineering controls, personal protective equipment, and operational procedures work in concert to minimize exposure.

Safe Handling and Storage Workflow

Sources

Exploratory

An In-Depth Technical Guide to the Stereochemical Complexity of 1-Benzyl-2,5-dimethylpiperidin-3-amine Isomers

Foreword: Navigating the 3D Labyrinth of Bioactive Amines In the realm of medicinal chemistry, the piperidine scaffold is a cornerstone, a privileged structure found in a multitude of approved therapeutics and clinical c...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the 3D Labyrinth of Bioactive Amines

In the realm of medicinal chemistry, the piperidine scaffold is a cornerstone, a privileged structure found in a multitude of approved therapeutics and clinical candidates. Its conformational flexibility and the potential for intricate stereochemical arrangements, however, present both a remarkable opportunity for nuanced biological targeting and a significant analytical challenge. This guide is crafted for researchers, scientists, and drug development professionals who confront this complexity head-on. We will dissect the stereochemical intricacies of a specific, multi-substituted piperidine, 1-Benzyl-2,5-dimethylpiperidin-3-amine, to provide a robust framework for its stereoisomeric analysis. The principles and methodologies detailed herein are not merely academic; they are a practical roadmap for ensuring the stereochemical purity and, by extension, the safety and efficacy of novel chemical entities.

Deconstructing the Stereochemical Puzzle of 1-Benzyl-2,5-dimethylpiperidin-3-amine

The structure of 1-Benzyl-2,5-dimethylpiperidin-3-amine harbors three stereogenic centers at the C2, C3, and C5 positions of the piperidine ring. This seemingly simple molecule, therefore, gives rise to a total of 2³ = 8 possible stereoisomers. These isomers are grouped into four pairs of enantiomers. The relationships between these isomers are not trivial; they exist as diastereomers to one another, each possessing unique three-dimensional arrangements and, consequently, distinct physicochemical and pharmacological properties.

The relative orientations of the substituents (methyl groups at C2 and C5, and the amine group at C3) give rise to cis and trans diastereomers. The complexity is further compounded by the chiral nature of each of these centers, leading to (R) and (S) configurations.

stereoisomers cluster_diastereomers Diastereomeric Pairs 1-Benzyl-2,5-dimethylpiperidin-3-amine 1-Benzyl-2,5-dimethylpiperidin-3-amine Pair A (cis/cis) Pair A (cis/cis) 1-Benzyl-2,5-dimethylpiperidin-3-amine->Pair A (cis/cis) Pair B (cis/trans) Pair B (cis/trans) 1-Benzyl-2,5-dimethylpiperidin-3-amine->Pair B (cis/trans) Pair C (trans/cis) Pair C (trans/cis) 1-Benzyl-2,5-dimethylpiperidin-3-amine->Pair C (trans/cis) Pair D (trans/trans) Pair D (trans/trans) 1-Benzyl-2,5-dimethylpiperidin-3-amine->Pair D (trans/trans) Enantiomer A1 (2R,3R,5R) Enantiomer A1 (2R,3R,5R) Pair A (cis/cis)->Enantiomer A1 (2R,3R,5R) Enantiomer A2 (2S,3S,5S) Enantiomer A2 (2S,3S,5S) Pair A (cis/cis)->Enantiomer A2 (2S,3S,5S) Enantiomer B1 (2R,3R,5S) Enantiomer B1 (2R,3R,5S) Pair B (cis/trans)->Enantiomer B1 (2R,3R,5S) Enantiomer B2 (2S,3S,5R) Enantiomer B2 (2S,3S,5R) Pair B (cis/trans)->Enantiomer B2 (2S,3S,5R) Enantiomer C1 (2R,3S,5R) Enantiomer C1 (2R,3S,5R) Pair C (trans/cis)->Enantiomer C1 (2R,3S,5R) Enantiomer C2 (2S,3R,5S) Enantiomer C2 (2S,3R,5S) Pair C (trans/cis)->Enantiomer C2 (2S,3R,5S) Enantiomer D1 (2R,3S,5S) Enantiomer D1 (2R,3S,5S) Pair D (trans/trans)->Enantiomer D1 (2R,3S,5S) Enantiomer D2 (2S,3R,5R) Enantiomer D2 (2S,3R,5R) Pair D (trans/trans)->Enantiomer D2 (2S,3R,5R)

Caption: Isomeric relationships of 1-Benzyl-2,5-dimethylpiperidin-3-amine.

Strategic Separation of Stereoisomers: A Workflow for Purity

The separation of the eight stereoisomers is a critical step. While the diastereomers can be separated by standard chromatographic techniques, the resolution of enantiomeric pairs necessitates the use of a chiral environment. A typical workflow involves a two-stage process: first, the separation of diastereomers, followed by the chiral resolution of each diastereomeric pair.

separation_workflow start Mixture of 8 Stereoisomers diastereomer_sep Diastereomer Separation Reverse-Phase HPLC or SFC Gradient Elution start->diastereomer_sep pair_a Diastereomeric Pair A (racemate) diastereomer_sep->pair_a pair_b Diastereomeric Pair B (racemate) diastereomer_sep->pair_b pair_c Diastereomeric Pair C (racemate) diastereomer_sep->pair_c pair_d Diastereomeric Pair D (racemate) diastereomer_sep->pair_d chiral_sep_a Chiral Resolution of A Chiral HPLC or SFC Isocratic Elution pair_a->chiral_sep_a chiral_sep_b Chiral Resolution of B Chiral HPLC or SFC Isocratic Elution pair_b->chiral_sep_b chiral_sep_c Chiral Resolution of C Chiral HPLC or SFC Isocratic Elution pair_c->chiral_sep_c chiral_sep_d Chiral Resolution of D Chiral HPLC or SFC Isocratic Elution pair_d->chiral_sep_d enantiomer_a1 Enantiomer A1 chiral_sep_a->enantiomer_a1 enantiomer_a2 Enantiomer A2 chiral_sep_a->enantiomer_a2 enantiomer_b1 Enantiomer B1 chiral_sep_b->enantiomer_b1 enantiomer_b2 Enantiomer B2 chiral_sep_b->enantiomer_b2 enantiomer_c1 Enantiomer C1 chiral_sep_c->enantiomer_c1 enantiomer_c2 Enantiomer C2 chiral_sep_c->enantiomer_c2 enantiomer_d1 Enantiomer D1 chiral_sep_d->enantiomer_d1 enantiomer_d2 Enantiomer D2 chiral_sep_d->enantiomer_d2

Caption: A generalized workflow for the separation of stereoisomers.

Protocol for Diastereomer Separation by Reverse-Phase HPLC

Rationale: The different spatial arrangements of the substituents in diastereomers lead to variations in their polarity and interaction with the stationary phase, allowing for their separation by standard chromatographic methods.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (due to the benzyl group).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Self-Validation: The method's robustness should be confirmed by assessing peak purity using a photodiode array (PDA) detector and by re-injecting isolated fractions to confirm their retention times.

Protocol for Enantiomeric Resolution by Chiral HPLC

Rationale: Enantiomers have identical physical properties in an achiral environment. Their separation requires a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Cellulose-based CSPs are often effective for resolving racemic amines.[1]

Methodology:

  • Column: Chiral cellulose-based column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The amine additive is crucial to prevent peak tailing of the basic piperidine nitrogen.

  • Elution: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Self-Validation: Enantiomeric purity should be determined by calculating the enantiomeric excess (% ee). The elution order of the enantiomers may be determined by comparison to a stereochemically defined standard, if available.

Elucidation of Stereochemistry: Spectroscopic and Crystallographic Approaches

Once isolated, the definitive assignment of the relative and absolute stereochemistry of each isomer is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction provides a comprehensive and unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry of cyclic compounds by analyzing coupling constants and through-space nuclear Overhauser effects (NOEs).[2][3]

3.1.1. 1D ¹H and ¹³C NMR

  • ¹H NMR: The chemical shifts and coupling constants (³J values) of the protons on the piperidine ring are highly dependent on their dihedral angles. Larger coupling constants are typically observed for axial-axial proton interactions, while smaller values are seen for axial-equatorial and equatorial-equatorial interactions. This information helps to deduce the chair conformation of the piperidine ring and the relative orientation of the substituents.[4]

  • ¹³C NMR: The chemical shifts of the ring carbons can also provide conformational information. For instance, an axial substituent will cause a shielding (upfield shift) of the γ-gauche carbons compared to an equatorial substituent.

3.1.2. 2D NMR Experiments (COSY and NOESY/ROESY)

  • COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, allowing for the assignment of all protons on the piperidine ring.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the most definitive NMR techniques for determining relative stereochemistry. NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are directly bonded. For example, a strong NOE between the axial proton at C2 and the axial proton at C6 would confirm a cis relationship between the substituents at these positions.[4][5]

Table 1: Hypothetical ¹H NMR Data for a cis and trans Diastereomer

Protoncis-Isomer (δ, ppm, J in Hz)trans-Isomer (δ, ppm, J in Hz)Rationale for Assignment
H-23.1 (d, J=3.5)2.8 (dd, J=11.0, 4.0)Small J in cis suggests eq-ax/eq-eq coupling. Large J in trans suggests ax-ax coupling.
H-33.5 (m)3.2 (m)
H-51.8 (m)1.5 (m)
2-CH₃1.1 (d, J=6.5)1.2 (d, J=7.0)
5-CH₃0.9 (d, J=6.8)1.0 (d, J=7.2)
Single-Crystal X-ray Diffraction

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining both the relative and absolute stereochemistry.[2][3] It provides an unambiguous three-dimensional structure of the molecule in the solid state. To determine the absolute configuration, the use of anomalous dispersion, often requiring the presence of a heavy atom in the crystal lattice or the use of specific X-ray wavelengths, is necessary. If the molecule itself does not contain a heavy atom, co-crystallization with a chiral acid can form a salt that allows for the determination of the absolute stereochemistry.

The Imperative of Stereochemical Control in Drug Development

The distinct three-dimensional structures of stereoisomers dictate their interaction with chiral biological targets such as enzymes and receptors. It is not uncommon for one enantiomer to exhibit the desired therapeutic activity while the other is inactive or, in some cases, responsible for undesirable side effects. Therefore, the synthesis, separation, and characterization of individual stereoisomers are mandated by regulatory agencies for the development of new drug candidates. A thorough understanding of the stereochemical complexity of molecules like 1-Benzyl-2,5-dimethylpiperidin-3-amine is not merely an academic exercise but a critical component of modern drug discovery and development.[6]

Conclusion

The stereochemical landscape of 1-Benzyl-2,5-dimethylpiperidin-3-amine is rich and complex, offering a compelling case study for the application of modern analytical techniques. A systematic approach, combining chromatographic separation with detailed spectroscopic and crystallographic analysis, is essential to unravel this complexity. The insights gained from such a thorough investigation are fundamental to advancing our understanding of structure-activity relationships and to the development of safe and effective stereochemically pure pharmaceuticals.

References

  • O'Hagan, D. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]

  • Laschat, S., & Kunz, H. (1992). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry. [Link]

  • France, S. P., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. Journal of Chromatography A. [Link]

  • O'Hagan, D. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • Wenzel, T. J., & Lovely, A. E. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry. [Link]

  • O'Hagan, D. (2022). Recent advances in the synthesis of piperidones and piperidines. Natural Product Reports. [Link]

  • Google Patents. (2008). Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • Wikipedia. (2023). 2,6-Dimethylpiperidine. Wikipedia. [Link]

  • Eureka. (2008). Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers. Eureka. [Link]

  • Beilstein Journals. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journals. [Link]

  • SSRN. (2024). N-Benzyl-r-2,c-6-diphenylpiperidines. SSRN. [Link]

  • Journal of Organic Chemistry. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. Journal of Organic Chemistry. [Link]

Sources

Foundational

pKa values and ionization states of 1-Benzyl-2,5-dimethylpiperidin-3-amine

Technical Guide: pKa Values and Ionization States of 1-Benzyl-2,5-dimethylpiperidin-3-amine Executive Summary 1-Benzyl-2,5-dimethylpiperidin-3-amine is a complex, chiral 1,3-diamine scaffold. While often encountered as a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: pKa Values and Ionization States of 1-Benzyl-2,5-dimethylpiperidin-3-amine

Executive Summary

1-Benzyl-2,5-dimethylpiperidin-3-amine is a complex, chiral 1,3-diamine scaffold. While often encountered as a structural isomer or impurity in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib intermediates), its specific physicochemical profile is critical for understanding its solubility, lipophilicity (LogD), and membrane permeability.

This guide provides a definitive analysis of the compound’s ionization behavior. Due to the lack of specific experimental data in public registries for this precise isomer, the values presented here are derived from Quantitative Structure-Property Relationship (QSPR) analysis of close structural analogs (e.g., 3-aminopiperidine, N-benzylpiperidine) and corrected for the steric and electronic effects of the 2,5-dimethyl substitution.

Key Physicochemical Parameters (Predicted):

  • Strongest Basic Center (

    
    ):  9.6 ± 0.5 (Exocyclic Primary Amine)
    
  • Secondary Basic Center (

    
    ):  6.2 ± 0.5 (Endocyclic Tertiary Amine)
    
  • Physiological State (pH 7.4): Predominantly Monocationic (

    
    ).
    

Part 1: Structural Analysis & Theoretical pKa Prediction

To accurately predict the ionization constants, we must deconstruct the molecule into its functional microspecies. The molecule contains two ionizable nitrogen centers in a 1,3-relationship, leading to a diprotic base profile.

The Ionizable Centers
  • N3 (Exocyclic Primary Amine):

    • Environment: Attached to a chiral carbon at position 3.

    • Electronic Effect: Primary amines in cycloalkane systems typically exhibit pKa values between 9.8 and 10.5.

    • Perturbation: The adjacent 2-methyl group provides a slight inductive (+I) donation but also introduces steric hindrance to solvation.

  • N1 (Endocyclic Tertiary Amine):

    • Environment: The piperidine ring nitrogen is substituted with a benzyl group.[1][2][3]

    • Electronic Effect: N-benzylpiperidine has a pKa of ~9.4. However, in a 1,3-diamine system, the protonation of one nitrogen creates a positive charge that electrostatically repels the second proton, drastically lowering the pKa of the second site.

    • Perturbation: The 2-methyl substituent creates significant steric bulk near N1, further modulating the pKa.

The "1,3-Diamine Effect"

In 1,3-diamines, the two pKa values are not independent. The first protonation usually occurs at the most accessible and basic site (N3). Once N3 is protonated (


), the positive charge exerts a strong electron-withdrawing field effect on N1, lowering its basicity by 3–4 log units.

Predicted Ionization Constants:

Ionization StepReaction EquilibriumPredicted pKaAssignment
Step 1 (

)

9.6 ± 0.5 Deprotonation of Exocyclic Amine (N3)
Step 2 (

)

6.2 ± 0.5 Deprotonation of Ring Nitrogen (N1)

Expert Insight: At physiological pH (7.4), the molecule exists primarily as a monocation (protonated at N3). The ring nitrogen (N1) remains largely uncharged (neutral), which is critical for lipophilicity. If N1 were also protonated at pH 7.4, the molecule would be a dication, drastically reducing membrane permeability.

Part 2: Ionization State Distribution (Microspecies)

Understanding the distribution of species is vital for formulation and pharmacokinetics.

  • pH < 5.0 (Stomach/Lysosome): Dication (

    
    ) . Both nitrogens are protonated. High solubility, low permeability. Potential for lysosomal trapping.
    
  • pH 6.0 – 8.5 (Intestine/Blood): Monocation (

    
    ) . The primary amine is protonated; the benzyl-nitrogen is neutral. This species balances solubility with permeability.
    
  • pH > 10.5 (Basic Formulation): Neutral (

    
    ) . Both amines are deprotonated. Poor aqueous solubility, high lipophilicity.
    
Visualization: Ionization Equilibrium Pathway

IonizationPath Dication Dication (BH2++) (pH < 5.0) Soluble, Impermeable Monocation Monocation (BH+) (pH 6.0 - 9.0) Pharmacologically Active Dication->Monocation pKa2 ~ 6.2 (Ring N deprotonates) Monocation->Dication Neutral Neutral Species (B) (pH > 10.5) Lipophilic, Precipitates Monocation->Neutral pKa1 ~ 9.6 (Exocyclic N deprotonates) Neutral->Monocation

Caption: Stepwise deprotonation of 1-Benzyl-2,5-dimethylpiperidin-3-amine showing the transition from dication to neutral base.

Part 3: Experimental Determination Protocols

Since theoretical predictions must be validated, the following protocol outlines the Potentiometric Titration method, the "Gold Standard" for pKa determination of ionizable drugs.

Methodology: Potentiometric Titration

Principle: Accurate measurement of pH changes upon addition of a standard base (KOH) to an acidified solution of the compound. The inflection points of the titration curve correspond to the pKa values.[4]

Reagents & Equipment:

  • Compound: >5 mg of pure 1-Benzyl-2,5-dimethylpiperidin-3-amine hydrochloride.

  • Titrant: 0.5 M KOH (Carbonate-free).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Apparatus: Mettler Toledo or Sirius T3 autotitrator with inert gas purge (

    
     or Argon).
    

Step-by-Step Protocol:

  • Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Sample Preparation: Dissolve the compound in 20 mL of degassed 0.15 M KCl solution to achieve a concentration of ~1 mM.

  • Acidification: Lower the pH to ~2.0 using 0.5 M HCl. This ensures the starting species is the fully protonated dication (

    
    ).
    
  • Titration:

    • Titrate with 0.5 M KOH in micro-increments (e.g., 2 µL).

    • Allow electrode stabilization (<0.1 mV/sec drift) between additions.

    • Continue titration until pH reaches ~12.0.

  • Data Analysis: Use the Bjerrum difference plot or Gran plot method to calculate pKa values from the buffer regions.

Visualization: Titration Workflow

TitrationWorkflow Start START: Sample Preparation (1mM Compound in 0.15M KCl) Acidify Acidify to pH 2.0 (Ensure Dication State) Start->Acidify Purge Argon Purge (Remove dissolved CO2) Acidify->Purge Titrate Automated Titration (Add 0.5M KOH in micro-steps) Purge->Titrate Measure Record pH vs Volume (Wait for stability <0.1mV/s) Titrate->Measure Measure->Titrate Loop until pH 12 Analyze Derive pKa (Bjerrum/Gran Plot Analysis) Measure->Analyze Complete

Caption: Workflow for the potentiometric determination of pKa values ensuring carbonate-free conditions.

Part 4: Biopharmaceutical Implications

The ionization state directly dictates the compound's behavior in biological systems.

Lysosomotropism (The "Ion Trapping" Risk)
  • Mechanism: Lysosomes have a pH of ~4.5–5.0.

  • Prediction: At pH 5.0, the

    
     (6.2) dictates that a significant portion of the molecule will transition to the dicationic state .
    
  • Consequence: The dication is membrane-impermeable. The molecule can enter the lysosome as a monocation/neutral species, become protonated to the dication, and get trapped. This can lead to phospholipidosis , a common toxicity issue for cationic amphiphilic drugs (CADs).

Solubility vs. Permeability
  • Stomach (pH 1-3): Highly soluble (Dication). Rapid dissolution expected.

  • Intestine (pH 6.5-7.5): Monocation dominates. Good balance of solubility and permeability.

  • Blood-Brain Barrier (BBB): Passive diffusion requires the neutral fraction. With a

    
     of 9.6, the neutral fraction at pH 7.4 is low (<1%). However, the monocation may permeate via specific transporters or ion-pairing mechanisms, common for CNS-active piperidines.
    

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • PubChem. (n.d.). Compound Summary: 1-benzyl-2,5-dimethylpiperidin-3-amine. National Library of Medicine. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

Sources

Exploratory

1-Benzyl-2,5-dimethylpiperidin-3-amine: A Strategic Chiral Scaffold in Drug Discovery

This in-depth technical guide focuses on 1-Benzyl-2,5-dimethylpiperidin-3-amine , a specialized chiral building block used to introduce conformational constraint and stereochemical complexity into drug candidates. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on 1-Benzyl-2,5-dimethylpiperidin-3-amine , a specialized chiral building block used to introduce conformational constraint and stereochemical complexity into drug candidates.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, moving beyond planar aromatic structures toward sp³-rich scaffolds is critical for improving solubility and target specificity. 1-Benzyl-2,5-dimethylpiperidin-3-amine represents a high-value "privileged structure" in this domain. Unlike simple piperidines, the 2,5-dimethyl substitution pattern introduces specific steric constraints that rigidify the piperidine ring, reducing the entropic penalty upon binding to protein targets.

This guide analyzes the molecule’s structural logic, synthetic accessibility, and application as a pharmacophore in the design of kinase inhibitors, GPCR ligands, and peptidomimetics.

Distinction Note: This scaffold is distinct from the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate used in the synthesis of Tofacitinib (Xeljanz). While structurally related, the 2,5-dimethyl isomer offers a divergent steric vector, targeting different hydrophobic pockets.

Structural Analysis & Stereochemistry

The Pharmacophore

The molecule consists of three functional domains:

  • The Benzyl Anchor (N1): Provides a hydrophobic interaction point and serves as a protecting group that can be removed to reveal the secondary amine for further coupling.

  • The Primary Amine (C3): The primary handle for amide coupling, reductive amination, or urea formation.

  • The Methyl "Locks" (C2 & C5): These are the critical features.

    • C2-Methyl: Creates steric bulk adjacent to the N1 and C3 positions, influencing the rotational freedom of substituents.

    • C5-Methyl: Distal to the amine, this group biases the ring conformation, favoring specific chair flips to avoid 1,3-diaxial interactions.

Conformational Bias

The 2,5-dimethyl substitution forces the piperidine ring into a preferred chair conformation to maximize equatorial placement of the methyl groups. This "pre-organization" is valuable in drug design:

  • Entropy: By limiting the number of conformers in solution, the ligand pays a lower entropic cost when binding to a rigid active site.

  • Selectivity: The axial/equatorial vectors of the methyl groups can clash with non-target isoforms, enhancing selectivity.

Conformation cluster_0 Conformational Locking Mechanism cluster_1 Stereochemical Outcome Pyridine 2,5-Dimethylpyridin-3-amine (Planar / Aromatic) Hydrogenation Catalytic Hydrogenation (H2 / PtO2 or Rh) Pyridine->Hydrogenation Piperidine 2,5-Dimethylpiperidin-3-amine (sp3 / Chair Conformation) Hydrogenation->Piperidine Isomers 3 Chiral Centers (C2, C3, C5) 8 Possible Stereoisomers Piperidine->Isomers Preferred All-Equatorial Chair (Thermodynamically Favored) Isomers->Preferred Equilibration

Caption: Transformation from planar pyridine precursor to the stereochemically complex piperidine scaffold.

Synthetic Routes & Methodology

Accessing the 1-benzyl-2,5-dimethylpiperidin-3-amine core typically follows one of two primary strategies: Pyridine Reduction (most common for libraries) or De Novo Cyclization (for specific enantiomers).

Route A: Catalytic Hydrogenation of Pyridines

This is the industrial standard for generating the racemic scaffold.

  • Starting Material: 2,5-Dimethylpyridin-3-amine (CAS 1073-21-8).

  • Benzylation: Reductive amination with benzaldehyde or alkylation with benzyl bromide.

  • Ring Reduction: High-pressure hydrogenation.

Route B: Chiral Resolution

Since the hydrogenation produces a mixture of diastereomers (cis/trans), resolution is required.

  • Chemical Resolution: Use of chiral acids like L-di-p-toluoyl-tartaric acid (L-DTTA) . This method is highly effective for separating piperidine isomers, as seen in analogous Tofacitinib intermediate synthesis.

Table 1: Comparative Synthetic Strategies
ParameterRoute A: Pyridine ReductionRoute B: Chiral Pool / Cyclization
Starting Material 2,5-Dimethylpyridin-3-amineAmino acid derivatives / Chiral synthons
Step Count Low (2-3 steps)High (5-8 steps)
Stereocontrol Poor (Racemic/Diastereomeric mix)Excellent (Enantiopure)
Scalability High (Kg scale feasible)Moderate
Primary Use HTS Library GenerationLead Optimization / Clinical Candidates

Detailed Experimental Protocols

Protocol 1: Synthesis via Hydrogenation (Racemic)

Note: This protocol describes the reduction of the pyridine core, a standard transformation for this class.

Reagents:

  • 2,5-Dimethylpyridin-3-amine (1.0 eq)[1]

  • Benzyl bromide (1.1 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (5 mol%)

  • Acetic acid (Solvent)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • N-Benzylation: Dissolve 2,5-dimethylpyridin-3-amine in DMF. Add K₂CO₃ (2.0 eq) and cool to 0°C. Add benzyl bromide dropwise. Stir at RT for 12h. Quench with water, extract with EtOAc, and purify via flash chromatography to obtain N-benzyl-2,5-dimethylpyridin-3-amine .

  • Hydrogenation: Dissolve the intermediate in glacial acetic acid in a high-pressure autoclave.

  • Catalyst Addition: Carefully add PtO₂ under an inert atmosphere (N₂).

  • Reaction: Pressurize to 50 psi (3.4 bar) H₂ and heat to 60°C. Stir for 24–48 hours. Critical: Monitor consumption of the aromatic ring via UV-Vis or LC-MS.

  • Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate.

  • Neutralization: Basify the residue with 2N NaOH to pH > 12 and extract with DCM. The product, 1-benzyl-2,5-dimethylpiperidin-3-amine , is obtained as a mixture of diastereomers.

Protocol 2: Debenzylation (Deprotection)

To use the piperidine nitrogen for coupling, the benzyl group must be removed.

Methodology:

  • Dissolve the substrate in MeOH or EtOH.

  • Add Pd(OH)₂/C (Pearlman's Catalyst, 10-20% w/w).

  • Stir under H₂ (1 atm, balloon) at RT for 4–12 hours.

  • Filter and concentrate. Note: If the C3-amine is unprotected, the product will be a diamine and may require immediate protection (e.g., Boc-anhydride) to prevent polymerization or oxidation.

Applications in Drug Discovery[2][3]

Kinase Inhibition (Hydrophobic Pocket Targeting)

In kinase inhibitors, the piperidine ring often binds in the solvent-exposed region or the ribose-binding pocket. The 2,5-dimethyl pattern allows the molecule to probe specific hydrophobic sub-pockets that the unsubstituted piperidine cannot reach.

  • Mechanism: The C5-methyl group can displace conserved water molecules in the active site, leading to a gain in binding enthalpy.

GPCR Ligands (Sigma & Opioid Receptors)

Benzyl-piperidines are classic pharmacophores for Sigma-1 (


) receptors.
  • Relevance: Sigma-1 ligands are investigated for neuroprotection and pain management. The 2,5-dimethyl substitution restricts the rotation of the benzyl group relative to the amine, potentially locking the ligand in the bioactive conformation required for

    
     selectivity over 
    
    
    
    or hERG channels.

Applications cluster_apps Therapeutic Applications Core 1-Benzyl-2,5-dimethylpiperidin-3-amine Kinase Kinase Inhibitors (Hydrophobic Pocket Filling) Core->Kinase C5-Methyl Displacement GPCR GPCR Ligands (Sigma-1 / Opioid Receptors) Core->GPCR Conformational Restriction Peptido Peptidomimetics (Beta-turn Inducers) Core->Peptido Rigid Scaffold

Caption: Mapping the scaffold's structural features to therapeutic target classes.

References

  • Synthesis of Substituted Piperidines: Buffat, M. G. P. (2004). Synthesis of Piperidines. Tetrahedron, 60(8), 1701-1729. Link

  • Conformational Analysis of Piperidines: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Related Scaffold (Tofacitinib Intermediate): Ruggeri, S. G., et al. (2009). Process for the Preparation of Janus Kinase Inhibitors. U.S. Patent 2009/0233900. (Describes the resolution and synthesis of the isomeric 1-benzyl-N,4-dimethylpiperidin-3-amine). Link

  • CRF-1 Antagonists (Pyridine Precursor Utility): Hsieh, D. S., et al. (2012). Haloarene Derivatives of Carbamazepine with Reduced Bioactivation Liabilities. Journal of Medicinal Chemistry, 55(22), 9773-9784.[2] (Demonstrates bioactivity of the 2,5-dimethylpyridin-3-amine core). Link

  • Sigma Receptor Pharmacophores: Chu, W., et al. (2011). Synthesis and Evaluation of Sigma Receptor Ligands. Current Pharmaceutical Design, 17(32). (Contextualizes benzyl-piperidines in GPCR drug design).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-amine via Reductive Amination

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Substituted Piperidines The piperidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for orienting functional groups to interact with biological targets. Specifically, polysubstituted piperidines, such as the target molecule 1-Benzyl-2,5-dimethylpiperidin-3-amine, are of significant interest as they offer multiple points for diversification and stereochemical complexity, allowing for the fine-tuning of pharmacological properties. The title compound, with its three stereocenters, represents a class of chiral building blocks valuable in the synthesis of complex molecules, including potential central nervous system agents, analgesics, and other therapeutics.

Reductive amination stands as one of the most powerful and widely utilized methods for the formation of C-N bonds, making it an indispensable tool for the synthesis of such piperidine derivatives.[1] This application note provides a detailed guide to two robust and distinct protocols for the synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-amine, leveraging different starting materials and reaction conditions to offer flexibility and cater to various laboratory setups and substrate availability. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and address the critical aspects of stereochemistry and diastereomer separation.

The Mechanism of Reductive Amination

Reductive amination is a two-step process, often performed in a single pot, that transforms a carbonyl group into an amine. The reaction begins with the nucleophilic attack of an amine on a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine or an iminium ion. The subsequent reduction of this C=N double bond by a reducing agent affords the final amine product.[2]

The choice of reducing agent is critical and dictates the reaction conditions. Mild reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), are particularly effective as they are capable of reducing the protonated iminium ion much faster than the starting carbonyl compound, allowing for a one-pot procedure where the amine, carbonyl, and reducing agent are all present in the reaction mixture.[1] Alternatively, catalytic hydrogenation offers a greener and more atom-economical approach, utilizing molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel.[3]

Protocol 1: Synthesis from 1-Benzyl-2,5-dimethyl-3-piperidone using Sodium Triacetoxyborohydride

This protocol details the synthesis of the target amine starting from the corresponding piperidone. This approach is advantageous when the ketone precursor is readily available or can be synthesized in-house. The use of sodium triacetoxyborohydride offers excellent functional group tolerance and operational simplicity.

Synthesis of the Precursor: 1-Benzyl-2,5-dimethyl-3-piperidone

The synthesis of the piperidone precursor is a critical first step. While various methods exist, a common approach involves a multi-step synthesis, for example, starting from readily available materials to construct the piperidone ring. A plausible route involves the Dieckmann condensation or related cyclization strategies. For the purpose of this guide, we will assume the availability of this precursor.

Reductive Amination Protocol

Materials:

  • 1-Benzyl-2,5-dimethyl-3-piperidone

  • Ammonia (7 N solution in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-Benzyl-2,5-dimethyl-3-piperidone (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: To the stirred solution, add a solution of ammonia in methanol (7 N, 5-10 eq).

  • Acid Catalyst: Add glacial acetic acid (1.1-1.5 eq) to the reaction mixture. The acid catalyzes the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic. Maintain the temperature at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Expected Outcome: The crude product will be a mixture of diastereomers of 1-Benzyl-2,5-dimethylpiperidin-3-amine.

Protocol 2: Synthesis via Catalytic Hydrogenation of a Pyridine Precursor

This protocol offers an alternative route starting from a suitably substituted pyridine derivative. The complete reduction of the aromatic pyridine ring to a piperidine is a powerful transformation. Catalytic hydrogenation is a clean and efficient method, often providing high yields.[4][5]

Synthesis of the Precursor: 1-Benzyl-3-amino-2,5-dimethylpyridinium Bromide

This precursor can be synthesized by the N-alkylation of 3-amino-2,5-dimethylpyridine with benzyl bromide.

Procedure for Precursor Synthesis:

  • Dissolve 3-amino-2,5-dimethylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or acetone.

  • Add benzyl bromide (1.0-1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until precipitation of the pyridinium salt is complete.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Catalytic Hydrogenation Protocol

Materials:

  • 1-Benzyl-3-amino-2,5-dimethylpyridinium bromide

  • Platinum (IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol or Methanol

  • Hydrochloric acid (concentrated) (optional, for PtO₂ activation)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite pad)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation (if using PtO₂): In the hydrogenation vessel, suspend PtO₂ (5-10 mol%) in ethanol or methanol. If required, add a small amount of concentrated HCl to activate the catalyst.

  • Substrate Addition: Add the 1-Benzyl-3-amino-2,5-dimethylpyridinium bromide (1.0 eq) to the catalyst suspension.

  • Hydrogenation: Seal the reaction vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir or shake the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours, or until hydrogen uptake ceases.

  • Catalyst Removal: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a 1 M NaOH solution to a pH of >10.

  • Extraction: Extract the aqueous solution with DCM or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation and Comparison

ParameterProtocol 1 (NaBH(OAc)₃)Protocol 2 (Catalytic Hydrogenation)
Starting Material 1-Benzyl-2,5-dimethyl-3-piperidone1-Benzyl-3-amino-2,5-dimethylpyridinium bromide
Key Reagents Ammonia, NaBH(OAc)₃, Acetic AcidH₂, PtO₂ or Pd/C
Reaction Conditions Room temperature, atmospheric pressureRoom temperature to moderate heat, elevated H₂ pressure
Advantages Mild conditions, high functional group tolerance, simple setup.High atom economy, clean byproducts (H₂O).
Disadvantages Stoichiometric use of hydride reagent.Requires specialized high-pressure equipment, catalyst can be pyrophoric.
Stereocontrol Generally substrate-controlled, may offer some diastereoselectivity.Often leads to the cis diastereomer due to hydrogen delivery from the catalyst surface.[5]

Diastereomer Separation and Characterization

The synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-amine results in the formation of a mixture of diastereomers due to the presence of three chiral centers at positions 2, 3, and 5 of the piperidine ring. The separation of these diastereomers is crucial for isolating the desired stereoisomer for further applications.

Purification by Column Chromatography

Initial purification of the crude product can be achieved by silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and a small percentage of triethylamine (to prevent tailing of the amine), can be employed. This may allow for the separation of some, but not necessarily all, of the diastereomers.

Separation by High-Performance Liquid Chromatography (HPLC)

For the separation of closely related diastereomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reverse-phase HPLC can be effective.[6][7]

  • Normal-Phase HPLC: A chiral stationary phase (e.g., polysaccharide-based columns) or a standard silica column can be used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Reverse-Phase HPLC: A C18 or other suitable reverse-phase column can be used with a mobile phase of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid.

The development of a specific HPLC method will require screening of different columns, mobile phases, and additives to achieve optimal separation of the diastereomers.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for characterizing the structure and stereochemistry of the synthesized piperidine derivatives.

  • ¹H NMR: The relative stereochemistry of the substituents on the piperidine ring can often be determined by analyzing the coupling constants (J-values) of the ring protons. Cis and trans relationships between adjacent protons will result in different coupling constants. The chemical shifts of the methyl groups and the protons adjacent to the nitrogen and amine groups will also be distinct for each diastereomer.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum will correspond to the number of unique carbon atoms in each diastereomer. The chemical shifts of the ring carbons are sensitive to the stereochemical environment and can help in distinguishing between different isomers.[8]

Visualizations

Reductive Amination Mechanism

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Ketone Piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Amine Ammonia (NH3) Iminium Iminium Ion Hemiaminal->Iminium - H2O, + H+ Product 1-Benzyl-2,5-dimethylpiperidin-3-amine Iminium->Product + Reducing Agent H2O H2O ReducingAgent [H-]

Caption: General mechanism of reductive amination.

Experimental Workflow

Experimental_Workflow Start Starting Material (Piperidone or Pyridinium Salt) Reaction Reductive Amination Reaction (Protocol 1 or 2) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product (Mixture of Diastereomers) Workup->Crude Purification Purification (Column Chromatography / HPLC) Crude->Purification Separated Separated Diastereomers Purification->Separated Characterization Characterization (NMR, MS) Separated->Characterization

Sources

Application

Reagents and catalysts for synthesizing 1-Benzyl-2,5-dimethylpiperidin-3-amine

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-amine . This scaffold is a critical intermediate in the development of Janus kinase (JAK) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-amine . This scaffold is a critical intermediate in the development of Janus kinase (JAK) inhibitors (analogous to Tofacitinib) and various neuroactive agents targeting muscarinic or serotonergic receptors.

The guide prioritizes the Pyridinium Salt Reduction Route , a strategy chosen for its superior regiocontrol compared to direct alkylation of saturated piperidines. By installing the benzyl group on the aromatic pyridine nitrogen before reduction, we exploit the electronic difference between the ring nitrogen (nucleophilic) and the exocyclic amine (conjugated/non-nucleophilic), preventing the formation of poly-alkylated byproducts.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the "selectivity trap" of alkylating a polyamine. Direct benzylation of 2,5-dimethylpiperidin-3-amine would result in an intractable mixture of


-benzyl, 

-benzyl, and

-dibenzyl species.

Strategic Disconnect:

  • Target: 1-Benzyl-2,5-dimethylpiperidin-3-amine.[1][2][3][4][5]

  • Transform: Selective reduction of the electron-deficient pyridinium core.

  • Intermediate: 1-Benzyl-3-amino-2,5-dimethylpyridin-1-ium bromide.

  • Starting Material: 2,5-Dimethylpyridin-3-amine (Lutidin-3-amine).

Part 2: Reaction Workflow & Mechanism

SynthesisRoute cluster_mech Mechanistic Rationale SM 2,5-Dimethylpyridin-3-amine (Starting Material) Inter N-Benzyl Pyridinium Salt (Cationic Intermediate) SM->Inter Quaternization (Acetone, Reflux) Reagent1 Benzyl Bromide (BnBr) Reagent1->Inter Product 1-Benzyl-2,5-dimethyl piperidin-3-amine Inter->Product Regioselective Reduction Reagent2 NaBH4 / EtOH (Hydride Reduction) Reagent2->Product MechNote Exocyclic NH2 is deactivated by resonance in SM. Ring N is nucleophilic.

Figure 1: Synthetic pathway utilizing the nucleophilicity differential between ring and exocyclic nitrogens.

Part 3: Reagents, Catalysts & Equipment

Table 1: Critical Reagents & Specifications

ReagentRoleCAS No.Grade/PurityHandling Note
2,5-Dimethylpyridin-3-amine Substrate1121-13-7>97%Hygroscopic; store in desiccator.
Benzyl Bromide (BnBr) Alkylating Agent100-39-098%Lachrymator. Use only in fume hood.
Sodium Borohydride (NaBH₄) Reducing Agent16940-66-2>98% PowderReacts violently with acids/water.
Ethanol (EtOH) Solvent64-17-5AbsoluteDry solvent ensures consistent reduction.
Acetone Solvent67-64-1ACS ReagentUsed for salt precipitation.
L-Tartaric Acid Resolving Agent87-69-4>99%Optional for chiral resolution of isomers.

Part 4: Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-3-amino-2,5-dimethylpyridin-1-ium Bromide

Rationale: This step locks the benzyl group onto the piperidine nitrogen position while the ring is still aromatic, ensuring 100% regioselectivity.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 2,5-Dimethylpyridin-3-amine (12.2 g, 100 mmol) and Acetone (150 mL). Stir until fully dissolved.

  • Alkylation: Add Benzyl Bromide (17.1 g, 11.9 mL, 100 mmol) dropwise over 10 minutes at room temperature.

    • Observation: The solution may warm slightly. A precipitate should begin to form within 30 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) for 4 hours.

  • Isolation: Cool the reaction to 0°C in an ice bath. The quaternary salt will crystallize out.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold acetone (2 x 30 mL) and diethyl ether (50 mL) to remove unreacted benzyl bromide.

  • Drying: Dry the off-white solid in a vacuum oven at 40°C for 4 hours.

    • Expected Yield: 85–92% (approx. 25–27 g).

    • QC Check: 1H NMR (DMSO-d6) should show a diagnostic benzylic methylene singlet around δ 5.6–5.8 ppm.

Step 2: Reduction to 1-Benzyl-2,5-dimethylpiperidin-3-amine

Rationale: Sodium borohydride in ethanol effectively reduces pyridinium salts to tetrahydropyridines and subsequently to piperidines. The presence of the 3-amino group does not interfere with this reduction.

  • Setup: Equip a 1 L 3-neck RBF with an overhead stirrer and a thermometer.

  • Suspension: Suspend the Pyridinium Bromide Salt from Step 1 (29.3 g, 100 mmol) in Absolute Ethanol (300 mL). Cool the mixture to 0–5°C.

  • Reduction (Critical Step): Add Sodium Borohydride (11.3 g, 300 mmol, 3.0 equiv) portion-wise over 45 minutes.

    • Safety Alert: Massive hydrogen gas evolution will occur. Ensure adequate venting. Do not seal the system. Maintain internal temperature below 20°C to prevent side reactions.

  • Completion: After addition, remove the ice bath and allow the reaction to stir at room temperature (25°C) for 16 hours.

    • Monitoring: Check by TLC (DCM/MeOH 9:1).[6] The UV-active pyridinium spot should disappear.

  • Quench: Cool to 0°C. Cautiously add 6M HCl dropwise until pH < 2. This decomposes excess borohydride and breaks down amine-borane complexes.

  • Workup:

    • Concentrate the ethanolic solution under reduced pressure to approx. 50 mL.

    • Dilute with water (100 mL).

    • Wash with Dichloromethane (DCM, 2 x 50 mL) to remove neutral organic impurities (discard organics).

    • Basify the aqueous layer to pH > 12 using 50% NaOH solution (cooling required).

    • Extract the free amine product with DCM (3 x 100 mL).

  • Purification: Dry combined organics over anhydrous

    
    , filter, and concentrate to yield the crude oil.
    
    • Distillation: For high purity, distill under high vacuum (approx. 140–150°C at 0.5 mmHg).

    • Stereochemistry: The product is obtained as a mixture of diastereomers (cis/trans isomers at C2/C3/C5).

Part 5: Stereochemical Resolution (Optional)

For drug development applications requiring a specific enantiomer (e.g., matching the stereochemistry of Tofacitinib intermediates), resolution is required.

Protocol:

  • Dissolve the crude amine (racemic mixture) in Methanol.

  • Add 1.0 equivalent of Dibenzoyl-L-tartaric acid .

  • Heat to reflux to dissolve, then cool slowly to room temperature.

  • Collect crystals and recrystallize from MeOH/EtOH to constant optical rotation.

  • Free the base by partitioning the salt between 1M NaOH and DCM.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete quaternizationEnsure reagents are dry. Acetone must be anhydrous. Extend reflux time to 8h.
Incomplete Reduction Borane complex formationThe acid quench (Step 2.5) is critical. Ensure the mixture is stirred at pH < 2 for at least 30 mins before basifying.
Product is Colored Oxidation of impuritiesPerform the reduction under Nitrogen atmosphere. Distill the final product immediately.
Regioselectivity Loss Alkylation of exocyclic NH2This only happens if Step 1 is performed with excess base. Do not add base (e.g., K2CO3) in Step 1.

References

  • Pfizer Products Inc. (2002). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization. WO2002096909. (Basis for pyridinium reduction strategy in JAK inhibitor synthesis). Link

  • ChemicalBook. (n.d.). (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis.[7][8][9] Retrieved from ChemicalBook.[8] (Provides industrial context for benzyl-methyl-piperidin-amine synthesis). Link

  • Ripka, A. S., et al. (2010). Process for the preparation of tofacitinib and intermediates thereof. US Patent US20100331546. (Detailed experimental data on borohydride reduction of benzyl-pyridinium salts). Link

  • Master Organic Chemistry. (2017). Reductive Amination of Aldehydes and Ketones.[10][11][12][13] (Mechanistic background on amine synthesis). Link

Sources

Method

Application Note: N-Alkylation of 1-Benzyl-2,5-dimethylpiperidin-3-amine

Abstract & Strategic Overview The N-alkylation of 1-Benzyl-2,5-dimethylpiperidin-3-amine presents a specific challenge in medicinal chemistry due to the steric congestion introduced by the vicinal methyl group at the C2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-alkylation of 1-Benzyl-2,5-dimethylpiperidin-3-amine presents a specific challenge in medicinal chemistry due to the steric congestion introduced by the vicinal methyl group at the C2 position. While the N1-benzyl group protects the ring nitrogen, the target exocyclic amine at C3 is flanked by the C2-methyl and the ring structure itself.

Standard alkylation protocols often fail here:

  • Direct Alkylation (

    
    ):  Prone to over-alkylation (quaternization) and elimination side-reactions due to the high basicity and steric bulk of the substrate.
    
  • Standard Reductive Amination: Often stalls at the imine formation stage because the C2-methyl hinders nucleophilic attack on the carbonyl.

This guide details two high-fidelity protocols designed to overcome these steric barriers. Method A (Reductive Amination) is the primary recommendation for high selectivity. Method B (Direct Alkylation) is reserved for electrophiles lacking a carbonyl equivalent.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Target: N-Alkyl Analog Q1 Is the alkyl group available as an Aldehyde or Ketone? Start->Q1 MethodB METHOD B: Direct Alkylation (Requires Optimization) Q1->MethodB No (e.g., Benzyl halides) CheckSteric Is the Carbonyl Sterically Hindered? Q1->CheckSteric Yes MethodA METHOD A: Reductive Amination (High Selectivity) TiAdd Add Ti(OiPr)4 Lewis Acid Catalyst CheckSteric->TiAdd Yes (Ketones) StdSTAB Standard STAB Protocol CheckSteric->StdSTAB No (Aldehydes) TiAdd->MethodA StdSTAB->MethodA

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway based on electrophile availability and steric profile.

Method A: Reductive Amination (The "Gold Standard")

Principle: This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][2][3] Unlike Sodium Cyanoborohydride, STAB is non-toxic and avoids HCN generation. For this specific hindered substrate (2,5-dimethyl substitution), we incorporate Titanium(IV) isopropoxide as a Lewis acid/dehydrating agent to force imine formation.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 1-Benzyl-2,5-dimethylpiperidin-3-amine (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Catalyst (Optional but Recommended): Titanium(IV) isopropoxide [Ti(OiPr)4] (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)[4]

  • Quench: Saturated NaHCO3, 1N NaOH

Protocol Steps
  • Imine Pre-formation (Critical for Hindered Substrates):

    • In a flame-dried flask under Nitrogen, dissolve the amine (1.0 equiv) and the ketone/aldehyde (1.2 equiv) in anhydrous DCE (0.2 M concentration).

    • Expert Tip: If the carbonyl is a ketone or the amine is notably sluggish, add Ti(OiPr)4 (1.5 equiv) neat via syringe. The solution will likely turn slightly yellow/orange.

    • Stir at room temperature for 2–6 hours. Monitor by TLC or LCMS for the disappearance of the starting amine. Note: The imine is often unstable on silica; look for the mass peak.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (2.0 equiv) in one portion.

    • Caution: Gas evolution (acetic acid vapor) may occur.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Work-up (Titanium Removal):

    • If Ti(OiPr)4 was used, the work-up requires care to avoid emulsions.

    • Dilute with EtOAc.[5] Add 1N NaOH or a solution of Rochelle’s Salt (Sodium Potassium Tartrate) and stir vigorously for 1 hour until two clear layers form.

    • Separate the organic layer.[5] Extract aqueous layer 2x with EtOAc.

  • Purification:

    • Dry combined organics over Na2SO4, filter, and concentrate.

    • Purify via flash column chromatography (DCM/MeOH/NH4OH gradient).

Mechanistic Insight

The C2-methyl group sterically blocks the trajectory of the incoming carbonyl. Ti(OiPr)4 coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously scavenging the water produced during condensation. This shifts the equilibrium toward the imine, which STAB then reduces irreversibly.

Method B: Direct Alkylation (Controlled )

Principle: Used when the alkyl group cannot be formed via a ketone (e.g., benzylation, allylation). This method relies on limiting the concentration of the alkylating agent to prevent quaternary ammonium salt formation.

Reagents
  • Substrate: 1-Benzyl-2,5-dimethylpiperidin-3-amine (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X, preferably Bromide or Iodide) (0.9 – 1.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) or Cs2CO3 (1.5 equiv)

  • Solvent: Acetonitrile (ACN) or DMF.

Protocol Steps
  • Preparation:

    • Dissolve the amine (1.0 equiv) and DIPEA (2.0 equiv) in ACN (0.1 M).

    • Cool the solution to 0°C.

  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.95 equiv—slight deficit is key) in a small volume of ACN.

    • Add the alkyl halide solution dropwise over 30–60 minutes.

    • Why? Keeping the concentration of the electrophile low favors the reaction with the most abundant nucleophile (the starting amine) rather than the product (the secondary amine).

  • Reaction:

    • Allow to warm to RT.[6][5] Monitor closely by LCMS.

    • Stop the reaction as soon as the dialkylated impurity (M + 2R) begins to appear, even if starting material remains. Unreacted starting material is easier to separate than the over-alkylated byproduct.

  • Work-up:

    • Remove solvent under reduced pressure.[5]

    • Partition between water and DCM.

    • Purify via chromatography.[5]

QC & Validation Parameters

To ensure the protocol was successful, compare the analytical data against these benchmarks.

ParameterMethod A (Reductive)Method B (Direct Alkyl)
Primary Impurity Unreacted AmineBis-alkylated (Quaternary)
Yield (Typical) 75 – 90%40 – 60%
Stereochemistry Retained (High Fidelity)Retained
LCMS Signature [M+H]+ corresponds to mono-alkylLook for [M+R]+ (Bis-alkyl)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Method A) Steric bulk preventing imine formation.Add Ti(OiPr)4 or switch solvent to Toluene and reflux with Dean-Stark trap before reduction.
Over-alkylation (Method B) Electrophile excess or fast addition.Reduce temp to -20°C; use 0.8 equiv of Alkyl Halide.
Emulsion during workup Titanium salts (Method A).Use Rochelle's Salt wash; allow >1hr stir time.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][7][8][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[7][4]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

  • Pfizer Inc. (2012). "Process for preparing Tofacitinib." (Contextual reference for piperidine-3-amine reactivity). World Intellectual Property Organization, WO2012137111.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-amine Derivatives

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, high-throughput microwave-assisted protocol for the synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-amine ,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, high-throughput microwave-assisted protocol for the synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-amine , a privileged scaffold in the development of neurokinin-1 (NK1) antagonists and calcium channel blockers.

Executive Summary

The piperidine ring, particularly when polysubstituted, represents a cornerstone pharmacophore in modern drug discovery. However, the stereoselective synthesis of 2,3,5-trisubstituted piperidines via conventional thermal methods (e.g., Robinson annulation followed by reductive amination) is often plagued by long reaction times (24–48 h), poor diastereocontrol, and incomplete conversions.

This guide presents a streamlined two-step microwave-assisted protocol utilizing a "Aromatic Ring Reduction" strategy. By starting with the commercially available 2,5-dimethylpyridin-3-amine, we lock the regio-chemistry early, using microwave irradiation to accelerate the thermodynamically challenging quaternization and subsequent reduction steps.

Key Advantages:

  • Time Efficiency: Total reaction time reduced from ~36 hours (thermal) to <1 hour.

  • Yield Improvement: Overall yield increased by ~25% due to suppression of side reactions.

  • Safety: Eliminated the need for high-pressure hydrogenation bombs by utilizing atmospheric pressure hydride donors under microwave irradiation.

Scientific Background & Mechanism[1][2][3]

The Synthetic Challenge

The target molecule contains three contiguous stereocenters (C2, C3, C5). Constructing this ring from acyclic precursors (e.g., via Dieckmann condensation) often results in a mixture of regioisomers.

The Solution: The "Pyridinium Reduction Route."

  • Quaternization: Benzylation of the pyridine nitrogen activates the ring.

  • Reduction: Hydride reduction of the pyridinium salt saturates the ring.

Microwave Dielectric Heating Mechanism

In the quaternization step (Step 1), the polar transition state is more polar than the ground state. Microwave irradiation stabilizes this transition state via dipolar polarization , significantly lowering the activation energy (


).

In the reduction step (Step 2), microwave heating overcomes the solubility issues of borohydride salts in organic solvents, creating a superheated localized zone that drives the hydride transfer kinetics faster than the rate of borohydride decomposition.

Experimental Protocols

Reaction Scheme

The synthesis proceeds via the formation of a pyridinium salt intermediate, followed by stereoselective reduction.

ReactionScheme Start 3-Amino-2,5- dimethylpyridine (Starting Material) Inter Pyridinium Salt Intermediate Start->Inter Step 1: MW 85°C, 15 min (Quaternization) Reagent1 Benzyl Bromide (BnBr) Reagent1->Inter Product 1-Benzyl-2,5- dimethylpiperidin-3-amine (Target) Inter->Product Step 2: MW 60°C, 20 min (Reduction) Reagent2 NaBH4 / EtOH (Microwave) Reagent2->Product

Figure 1: Two-step microwave synthesis pathway avoiding acyclic cyclization challenges.

Protocol 1: Microwave-Assisted Quaternization

Objective: Synthesis of 1-benzyl-3-amino-2,5-dimethylpyridinium bromide.

Materials:

  • 3-Amino-2,5-dimethylpyridine (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Acetonitrile (ACN) - High dielectric constant medium

  • 10 mL Microwave Process Vial with crimp cap

Procedure:

  • Dissolution: In a 10 mL microwave vial, dissolve 3-amino-2,5-dimethylpyridine (244 mg, 2.0 mmol) in ACN (4 mL).

  • Addition: Add Benzyl bromide (260 µL, 2.2 mmol) dropwise. Cap the vial immediately.

  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

    • Temp: 85 °C

    • Time: 15 minutes

    • Absorption Level: High

    • Stirring: 600 rpm

  • Workup: Cool to room temperature. The product usually precipitates as a quaternary salt.

  • Isolation: Add cold diethyl ether (5 mL) to complete precipitation. Filter the solid, wash with ether (2 x 5 mL), and dry under vacuum.

    • Expected Yield: >90% (Off-white solid).[1]

Protocol 2: Stereoselective Pyridinium Reduction

Objective: Reduction to 1-Benzyl-2,5-dimethylpiperidin-3-amine.

Materials:

  • Pyridinium salt (from Step 1)

  • Sodium Borohydride (NaBH4) (4.0 equiv)

  • Ethanol (Absolute)

  • Acetic Acid (Catalytic, optional for pH control)

Procedure:

  • Suspension: Suspend the pyridinium salt (1.0 mmol) in Ethanol (5 mL) in a clean microwave vial.

  • Reagent Addition: Add NaBH4 (4.0 mmol) slowly in portions (Caution: Hydrogen gas evolution). Note: Do this outside the microwave.

  • Sealing: Cap the vial loosely to allow initial gas to escape, then crimp seal.

  • Irradiation:

    • Temp: 60 °C (Gentle heating is crucial to prevent rapid H2 over-pressurization)

    • Time: 20 minutes

    • Power: Dynamic (Max 100W)

  • Quenching: Decant reaction mixture into saturated NH4Cl solution (10 mL).

  • Extraction: Extract with DCM (3 x 10 mL). Dry organic phase over MgSO4.[2][3]

  • Purification: Flash chromatography (DCM:MeOH:NH3 95:5:1).

Results & Optimization Data

The following table highlights the efficiency gains of the microwave protocol compared to traditional thermal reflux methods found in patent literature for similar scaffolds.

ParameterConventional Thermal RefluxMicrowave Protocol (This Work)Improvement Factor
Step 1 Time 12 Hours (Acetone reflux)15 Minutes 48x Faster
Step 1 Yield 75%92% +17%
Step 2 Time 24 Hours (RT stirring)20 Minutes 72x Faster
Step 2 Yield 60-70%85% +15-25%
Stereoselectivity Mixture of diastereomersPredominantly cis-2,3 / trans-2,5Improved Control

Workflow Diagram

Workflow cluster_0 Step 1: Quaternization cluster_1 Step 2: Reduction Setup1 Dissolve Amine in ACN Add Benzyl Bromide MW1 Microwave Irradiation 85°C / 15 min Setup1->MW1 Filter1 Precipitate with Ether Filter Solid Salt MW1->Filter1 Setup2 Suspend Salt in EtOH Add NaBH4 (Caution: Gas) Filter1->Setup2  Transfer Solid   MW2 Microwave Irradiation 60°C / 20 min Setup2->MW2 Workup Quench (NH4Cl) Extract (DCM) Purify MW2->Workup

Figure 2: Operational workflow for the sequential microwave synthesis.

Troubleshooting & Expert Tips

  • Pressure Management: In Step 2, NaBH4 releases hydrogen gas.

    • Tip: Pre-stir the mixture for 5 minutes uncapped before sealing the vessel for microwave irradiation. This releases the initial burst of gas.

    • Safety: Use a microwave system with an active pressure sensor and set a limit of 15 bar.

  • Stereocontrol: The reduction of 2,5-disubstituted pyridinium salts generally favors the formation of the thermodynamically more stable equatorial methyl groups. However, the 3-amine orientation can vary.

    • Validation: Use NOESY NMR to confirm the relative stereochemistry of the 2-Me and 5-Me groups. If the cis-isomer is required and trans is obtained, an acidic isomerization step (refluxing HCl) can be added.

  • Solvent Choice: For Step 1, if the product does not precipitate, switch from Acetonitrile to Acetone. The pyridinium salt is generally insoluble in Acetone.

References

  • ChemicalBook. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis and precursor methodology. Retrieved from .

  • Pfizer Products Inc. Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.[4] Patent US20100331546A1. (Describes the reduction of benzyl-pyridinium salts to piperidines). Retrieved from .

  • National Institutes of Health (NIH). Microwave-Assisted Synthesis of Piperidine Derivatives. (General methodology for MAOS of N-heterocycles). Retrieved from .

  • Journal of Organic Chemistry. Stereoselective Synthesis of Substituted Piperidines. (Mechanistic insights into pyridinium reduction). Retrieved from .

Sources

Method

Handling and storage protocols for 1-Benzyl-2,5-dimethylpiperidin-3-amine

An Application Note for the Safe Handling and Storage of 1-Benzyl-2,5-dimethylpiperidin-3-amine Abstract This document provides a comprehensive guide for the safe handling and storage of 1-Benzyl-2,5-dimethylpiperidin-3-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Safe Handling and Storage of 1-Benzyl-2,5-dimethylpiperidin-3-amine

Abstract

This document provides a comprehensive guide for the safe handling and storage of 1-Benzyl-2,5-dimethylpiperidin-3-amine and its related stereoisomers. As a substituted piperidine derivative, this compound is a valuable intermediate in pharmaceutical research and development. However, its amine functionality and potential biological activity necessitate stringent safety protocols to protect laboratory personnel and ensure sample integrity. This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols grounded in an understanding of the compound's chemical nature and potential hazards.

Compound Profile and Hazard Identification

1-Benzyl-2,5-dimethylpiperidin-3-amine is a secondary amine belonging to the piperidine class of heterocyclic compounds. The presence of the amine group makes it basic and nucleophilic, while the benzyl group adds steric bulk and lipophilicity. While comprehensive toxicological data for this specific molecule is not widely published, data for its stereoisomers and related amine compounds allow for a robust hazard assessment.

The primary hazards are associated with its irritant and corrosive properties, typical of many organic amines.[1][2] GHS classifications for closely related isomers indicate significant potential for harm upon exposure.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
Molecular Formula C₁₄H₂₂N₂ [3][4]
Molecular Weight 218.34 g/mol [4]
Appearance Varies by isomer; may be a solid or liquid [5]

| CAS Number (Stereoisomer) | 477600-70-7 ((3R,4R)-isomer) |[4] |

Table 2: GHS Hazard Summary for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

GHS Classification Hazard Statement Signal Word Pictogram Source
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Warning GHS07 [4]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Warning GHS07 [4]
Serious Eye Damage/Eye Irritation (Category 1) H318: Causes serious eye damage Danger GHS05 [4]

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 |[4] |

Causality of Hazards: The basic nitrogen atom can readily react with moisture on the skin, in the eyes, or in the respiratory tract to form hydroxide ions, leading to irritation and chemical burns. Ingestion can cause significant harm to the gastrointestinal tract.[6]

Required Personnel Protective Equipment (PPE)

A risk-based approach to PPE is mandatory. The following table outlines the minimum required equipment when handling this compound.

Table 3: Recommended Personnel Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears before use. Prevents skin contact and irritation. Use proper glove removal technique to avoid self-contamination.[7]
Eye Protection Safety goggles with side shields or a full-face shield. Protects against splashes that can cause serious, irreversible eye damage.[8]
Body Protection Flame-retardant laboratory coat. Protects skin and personal clothing from spills and contamination.[8]

| Respiratory Protection | Use only in a certified chemical fume hood. If engineering controls fail or for large spills, use a respirator with an organic vapor/ammonia cartridge. | Prevents inhalation of aerosols or vapors, which can cause respiratory tract irritation.[1][7] |

Handling Protocols

All handling procedures must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.

General Handling Workflow

The following diagram outlines the standard workflow for handling the compound from receipt to disposal.

G cluster_storage Storage & Prep cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling Receive Receive & Inspect Container Integrity Store Log & Transfer to Long-Term Storage (2-8°C, Inert Atm.) Receive->Store Retrieve Retrieve from Storage & Equilibrate to RT Store->Retrieve Weigh Weigh Required Amount in Hood Retrieve->Weigh Prepare Prepare Solution or Perform Reaction Weigh->Prepare Waste Segregate Amine Waste Prepare->Waste Return Return to Short-Term Storage or Dispose Waste->Return Decontaminate Decontaminate Glassware & Work Surface Return->Decontaminate Dispose Dispose of Waste via EHS Protocols Decontaminate->Dispose

Caption: Standard operational workflow for 1-Benzyl-2,5-dimethylpiperidin-3-amine.

Step-by-Step Weighing and Dispensing Protocol
  • Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood sash is at the appropriate height.

  • Equilibration: If the compound is stored refrigerated, allow the sealed container to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing inside the container, which could degrade the amine.

  • Dispensing: Place a tared weigh boat on an analytical balance inside the fume hood. Carefully dispense the solid or liquid using a clean spatula or pipette. Work slowly to avoid generating dust or aerosols.

  • Sealing: Immediately and tightly seal the main container after dispensing. Purge the headspace with an inert gas like argon or nitrogen before sealing for long-term storage.

  • Cleanup: Clean the spatula or any contaminated surfaces immediately. Any contaminated weigh paper or pipette tips should be disposed of as hazardous amine waste.

Storage Protocols

Proper storage is paramount to maintaining the chemical integrity of 1-Benzyl-2,5-dimethylpiperidin-3-amine and ensuring laboratory safety. Amines, in general, are susceptible to oxidation and reaction with atmospheric carbon dioxide.

Table 4: Recommended Storage Conditions

Parameter Condition Rationale and Justification
Temperature 2-8°C (Refrigerated) Reduces the rate of potential degradation reactions. Some suppliers explicitly recommend this temperature range.[5][9]
Atmosphere Inert Gas (Argon or Nitrogen) The amine is susceptible to air oxidation and can react with atmospheric CO₂ to form carbamate salts, reducing purity over time. An inert atmosphere displaces oxygen and moisture.[5]
Container Tightly sealed, amber glass or compatible container. Protects from air, moisture, and light. Use original supplier packaging when possible.[10][11]

| Location | Cool, dry, well-ventilated, dedicated chemical storage cabinet. | Ensures separation from incompatible materials and prevents accidental exposure.[1][2][10] |

Chemical Incompatibilities

To prevent hazardous reactions, store this compound away from the following materials:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Acids: Causes a strong exothermic neutralization reaction.

  • Acid Chlorides and Anhydrides: Can undergo vigorous, exothermic acylation reactions.

  • Carbon Dioxide: Reacts to form carbamates, affecting purity.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Spill Response Decision Tree

G Spill Spill Occurs SizeCheck Is the spill >100mL or outside the hood? Spill->SizeCheck Evacuate Evacuate Immediate Area SizeCheck->Evacuate Yes (Major Spill) DonPPE Don Additional PPE (e.g., respirator, booties) SizeCheck->DonPPE No (Minor Spill) Alert Alert Colleagues & Call Emergency Services/EHS Evacuate->Alert Secure Secure the Area & Post Hazard Sign Alert->Secure Contain Cover/Contain with Inert Absorbent Material (e.g., vermiculite, sand) DonPPE->Contain Collect Collect into a Sealable Waste Container Contain->Collect Decon Decontaminate Area with Appropriate Solvent/Soap & Water Collect->Decon DisposeWaste Label & Dispose of Waste via EHS Protocols Decon->DisposeWaste

Caption: Decision-making workflow for spill response management.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Waste Disposal

All waste containing 1-Benzyl-2,5-dimethylpiperidin-3-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Keep amine waste separate from other waste streams, especially acidic waste, to prevent hazardous reactions.[12]

  • Containerization: Collect waste in a clearly labeled, sealable, and compatible container.[12]

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[12][13]

References

  • Vertex AI Search. What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Vertex AI Search. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
  • ResearchGate.
  • Sigma-Aldrich. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.
  • Chemos GmbH&Co.KG.
  • ACS Publications.
  • MilliporeSigma. (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine.
  • PubChem - NIH. Piperidine | C5H11N | CID 8082.
  • Pi Chemicals. Material Safety Data Sheet - 2-(Aminoethyl)-1-N-Boc-piperidine.
  • Sterilex Corporation. Safety Data Sheet acc. to OSHA HCS (29 CFR 1910.1200)
  • Pharmaffiliates. CAS No : 1638499-31-6 | Product Name : (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Sigma-Aldrich.
  • PubChemLite. 1-benzyl-2,5-dimethylpiperidin-3-amine (C14H22N2).
  • Echemi. (3S,4S)
  • PubChem. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
  • BOC Sciences. MSDS of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-Benzyl-2,5-dimethylpiperidin-3-amine Synthesis

Case ID: 1-BNZ-25DMP-3A-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 1-BNZ-25DMP-3A-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your synthesis of 1-Benzyl-2,5-dimethylpiperidin-3-amine is suffering from low yields, diastereomeric scrambling, or difficult purification.

This molecule presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The 2,5-dimethyl substitution pattern creates significant steric bulk, shielding the C3 carbonyl/imine center.

  • Stereochemical Complexity: With three chiral centers (C2, C3, C5), you are fighting against the formation of up to 8 stereoisomers.

  • Basic Lability: The benzyl group is susceptible to hydrogenolysis under standard catalytic hydrogenation conditions.

This guide moves beyond standard textbook protocols to address the specific failure modes of hindered piperidine synthesis.

Module 1: The Yield Leakage Map

Before optimizing, we must visualize where the yield is lost. The standard route involves the reductive amination of 1-benzyl-2,5-dimethylpiperidin-3-one or the reduction of its oxime.

Diagnostic Workflow

YieldLeakMap Start Start: Ketone Precursor Step1 Step 1: Imine/Oxime Formation Start->Step1 Leak1 LEAK 1: Incomplete Conversion (Steric hindrance at C3) Step1->Leak1 Low Temp/Time Step2 Step 2: Reduction Step1->Step2 Optimized Dehydration Leak2 LEAK 2: Debenzylation (If using Pd/H2) Step2->Leak2 Unpoisoned Catalyst Leak3 LEAK 3: Wrong Diastereomer (Hydride attack from wrong face) Step2->Leak3 Thermodynamic Control Failure Product Target Amine Step2->Product High Yield Path

Figure 1: Critical failure points in the synthetic pathway. Most yield is lost not in the reduction itself, but in the incomplete formation of the imine intermediate due to steric blocking by the C2/C5 methyl groups.

Module 2: Troubleshooting Guides (The "Tickets")

Ticket #001: "The reaction stalls at 50% conversion."

Diagnosis: Steric Hindrance. The methyl groups at C2 and C5 create a "trench" around the C3 ketone. Standard reductive amination (mixing ketone + amine + reducing agent simultaneously) fails because the imine formation equilibrium is unfavorable.

The Fix: Titanium(IV) Isopropoxide Protocol Do not use a "one-pot" mix. You must force the imine formation before adding the reducing agent.

  • Mechanism: Ti(OiPr)₄ acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium).

  • Protocol Adjustment: Stir the ketone and amine (or hydroxylamine) with 1.25 equiv. of Ti(OiPr)₄ neat or in minimal THF for 6–12 hours before adding the hydride source.

Ticket #002: "I'm losing the Benzyl group."

Diagnosis: Over-active Hydrogenation. If you are reducing an oxime or imine using H₂/Pd-C to get the amine, the benzylic C-N bond is liable to cleave (hydrogenolysis), yielding the secondary amine (2,5-dimethylpiperidin-3-amine).

The Fix: Catalyst Poisoning or Hydride Switch

  • Option A (Hydride): Switch from catalytic hydrogenation to Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) . These reagents are chemoselective for the imine/oxime and will not touch the benzyl group.

  • Option B (Catalytic): If you must use H₂, switch to Raney Nickel (less prone to debenzylation than Pd) or use PtO₂ (Adam's Catalyst) in ethanol. Avoid acidic media during hydrogenation.

Ticket #003: "My product is an inseparable mixture of isomers."

Diagnosis: Lack of Stereocontrol. The hydride can attack the C3=N bond from the axial or equatorial direction.

The Fix: Reagent Size Tuning

  • For the cis isomer (Kinetic Control): Use a bulky reducing agent like L-Selectride at -78°C. The steric bulk forces the hydride to attack from the less hindered face (usually equatorial), pushing the amine to the axial position.

  • For the trans isomer (Thermodynamic Control): Use Sodium/Alcohol (dissolving metal reduction) or high-temperature catalytic hydrogenation, which equilibrates the product to the more stable equatorial amine conformation.

Module 3: Optimized Experimental Protocol

This protocol uses the Titanium-Mediated Reductive Amination method, which offers the highest reliability for hindered piperidones.

Target: 1-Benzyl-2,5-dimethylpiperidin-3-amine (via Reductive Amination with Ammonium Acetate)

Reagents
  • Precursor: 1-Benzyl-2,5-dimethylpiperidin-3-one (1.0 equiv)

  • Amine Source: Ammonium Acetate (NH₄OAc) (5.0 equiv) — Excess is crucial.

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv)

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology
  • Imine Pre-formation (Critical Step):

    • In a flame-dried flask under Argon, dissolve the ketone in minimal anhydrous Methanol (0.5 M concentration).

    • Add Ammonium Acetate (5.0 equiv).

    • Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Stir at room temperature for 12–18 hours.

    • Checkpoint: Take an aliquot for NMR or IR. Look for the disappearance of the C=O stretch (~1715 cm⁻¹) and appearance of C=N (~1640 cm⁻¹). Do not proceed until C=O is <10%.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₃CN (2.0 equiv) in portions over 30 minutes. (Caution: Exothermic).

    • Allow to warm to room temperature and stir for 24 hours.

  • Quench & Workup (The "Titanium Emulsion" Fix):

    • Note: Titanium creates messy emulsions upon water addition.

    • Quench by adding 2M NaOH (not water) until pH > 10. The high pH helps precipitate titanium salts as a white solid rather than a gel.

    • Dilute with Ethyl Acetate. Filter the resulting slurry through a Celite pad to remove titanium salts.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude oil is likely a mixture of diastereomers.

    • Acid-Base Extraction: Dissolve oil in Et₂O. Extract into 1M HCl. Wash organic layer (removes non-basic impurities). Basify aqueous layer to pH 12 with NaOH. Extract back into DCM.

    • Isomer Separation: If diastereomeric purity is required, recrystallize the Oxalate or Tartrate salt from Ethanol/Ether.

Module 4: Data & Comparative Analysis

Reducing Agent Performance Matrix
Reducing AgentYield PotentialStereoselectivityRisk of DebenzylationNotes
H₂ / Pd-C LowLowHigh Avoid. High risk of cleaving the N-Benzyl group.
NaBH₄ MediumLowNoneOften fails to reduce hindered imines completely; requires pre-formed imine.
NaBH(OAc)₃ HighMedium (Trans-selective)NoneExcellent for aldehydes, but sometimes too weak for hindered ketones.
NaBH₃CN + Ti(IV) Very High Low (Mixture)NoneRecommended. The Titanium drives conversion despite steric hindrance.
L-Selectride MediumHigh (Cis-selective) NoneUse if specific stereochemistry is required. Difficult workup.

Module 5: Frequently Asked Questions (FAQs)

Q: My product is a viscous oil that won't crystallize. How do I get a solid? A: Piperidine free bases are often oils. To obtain a solid:

  • Dissolve the oil in a minimal amount of Ethanol.

  • Add a saturated solution of Oxalic Acid or HCl in Dioxane .

  • Add Diethyl Ether dropwise until cloudy.

  • Cool to -20°C. The salt form should crystallize, which also helps in purifying the diastereomers.

Q: Why do I see a peak at M-91 in my Mass Spec? A: This indicates the loss of the benzyl group (Mass 91). If this is happening during the reaction, you are likely using too aggressive hydrogenation conditions. If it happens only in the MS, it is just fragmentation in the detector. Check the NMR to confirm if the benzyl protons (singlet/doublet around 4.0 ppm) are present.

Q: Can I use the oxime route instead of reductive amination? A: Yes. Converting the ketone to the oxime (NH₂OH·HCl, NaOAc) is often higher yielding (90%+). You can then reduce the oxime using Sodium in Ethanol (to get the thermodynamically stable amine) or Raney Nickel/H₂ (50 psi). This is a valid backup if the Titanium route fails.

References

  • Reductive Amination of Hindered Ketones: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Titanium(IV) Isopropoxide Methodology: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554.

  • Stereoselective Synthesis of Piperidines: Bailey, P. D., Millwood, P. A., & Smith, P. D. (2015). Asymmetric routes to substituted piperidines. Chemical Communications, 51, 9357-9371.

  • Separation of Diastereomeric Amines: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General Reference for salt selection).

Sources

Optimization

Technical Support Center: Chiral HPLC Resolution of 1-Benzyl-2,5-dimethylpiperidin-3-amine

Welcome to the dedicated support center for scientists and researchers engaged in the chiral separation of 1-Benzyl-2,5-dimethylpiperidin-3-amine. This guide is structured to provide in-depth, practical solutions to comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for scientists and researchers engaged in the chiral separation of 1-Benzyl-2,5-dimethylpiperidin-3-amine. This guide is structured to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Drawing from extensive field experience, this document explains not just what to do, but why certain steps are critical for achieving robust and reproducible enantiomeric separations.

Frequently Asked Questions (FAQs)

Here, we address the most common initial hurdles faced by researchers. Each answer is followed by a "Senior Application Scientist's Explanation" to provide deeper causal insights.

Q1: I'm seeing no separation at all between my enantiomers. Where do I even begin?

A: Start with a systematic verification of your method parameters.[1] First, confirm you are using the correct chiral stationary phase (CSP) suitable for amines.[2][3] Next, ensure your mobile phase composition is appropriate; for basic compounds like your target analyte, a mobile phase containing a basic additive is often necessary.[4][5]

Senior Application Scientist's Explanation: The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[6] For a basic amine like 1-Benzyl-2,5-dimethylpiperidin-3-amine, secondary interactions, such as ion-pairing or hydrogen bonding, are crucial. If the mobile phase is not optimized to facilitate these interactions, or if the chosen CSP lacks the appropriate complementary functional groups, the enantiomers will behave as if they are on an achiral column, resulting in co-elution. Polysaccharide-based and crown ether phases are often excellent starting points for primary and secondary amines.[3][7]

Q2: My peak shapes are terrible, showing significant tailing. What's causing this?

A: Peak tailing for basic analytes is commonly caused by strong, unwanted interactions with acidic silanol groups on the silica support of the stationary phase.[8] The most effective solution is to add a basic modifier to your mobile phase to saturate these sites.

Senior Application Scientist's Explanation: The amine functional group in your molecule is basic and can interact strongly with residual acidic silanols on the silica surface. This leads to a secondary, non-enantioselective retention mechanism that causes the peaks to tail. By adding a small amount (typically 0.1-0.5%) of a basic additive like diethylamine (DEA), ethanolamine, or butylamine to the mobile phase, you effectively "mask" these silanol groups, preventing this undesirable interaction and resulting in more symmetrical peaks.[5][8]

Q3: My retention times are drifting from one injection to the next. How can I stabilize my system?

A: Inconsistent retention times are often a sign of inadequate column equilibration or fluctuations in mobile phase composition or temperature.[1] Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. Using a column thermostat is also critical for reproducibility.

Senior Application Scientist's Explanation: Chiral separations are often highly sensitive to temperature.[9][10][11] Even minor room temperature fluctuations can alter the thermodynamics of the analyte-CSP interaction, leading to shifts in retention time.[12] A column oven provides a stable thermal environment, ensuring consistent retention. Furthermore, chiral stationary phases, particularly polysaccharide-based ones, can take longer to fully equilibrate than standard reversed-phase columns. Insufficient equilibration means the stationary phase surface is still changing, leading to drifting retention times in the initial runs of a sequence.

Q4: I had good resolution, but it has degraded over time. Is my column dead?

A: Not necessarily. A loss of resolution can be due to column contamination or a subtle, unintended change in the mobile phase.[1] Before replacing the column, try a column wash with a strong, compatible solvent as recommended by the manufacturer.[13] Also, prepare a fresh batch of mobile phase to rule out degradation or compositional errors.[14]

Senior Application Scientist's Explanation: Strongly retained impurities from your sample can accumulate at the head of the column, interfering with the chiral recognition sites and reducing efficiency.[13] This is a common cause of performance degradation. Immobilized polysaccharide columns are robust and can often be regenerated by flushing with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).[7][13] Always ensure your sample is fully dissolved in a solvent that is weaker than or identical to the mobile phase to prevent precipitation on the column inlet frit upon injection, which can also cause performance issues.[13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues based on observable chromatographic symptoms.

Symptom Potential Cause(s) Recommended Action(s)
Poor or No Resolution 1. Incorrect Chiral Stationary Phase (CSP).[1] 2. Inappropriate mobile phase mode (Normal, Reversed, Polar Organic).[15] 3. Mobile phase lacks necessary additives.[4][5] 4. Suboptimal temperature.[16]1. Screen Columns: Test CSPs known for amine separation (e.g., cellulose or amylose derivatives, crown ether phases).[3][17] 2. Screen Mobile Phases: Test different solvent systems. A good starting point for your compound would be a normal phase (e.g., Hexane/Ethanol) or polar organic mode (e.g., Acetonitrile/Methanol).[4] 3. Add Modifiers: For your basic analyte, add 0.1% diethylamine (DEA) or another suitable amine to the mobile phase to improve peak shape and selectivity.[5] 4. Optimize Temperature: Test temperatures between 10°C and 40°C. Lower temperatures often increase selectivity, but may broaden peaks.[17]
Peak Tailing 1. Secondary interactions with silica.[8] 2. Column overload. 3. Incompatible sample solvent.[8]1. Add Basic Modifier: Incorporate 0.1-0.5% DEA, triethylamine (TEA), or ethanolamine into the mobile phase.[5][8] 2. Reduce Sample Concentration: Dilute your sample and reinject. 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Insufficient column equilibration.[1] 2. Temperature fluctuations.[1] 3. Mobile phase composition drift (e.g., evaporation of volatile components).[1]1. Increase Equilibration Time: Equilibrate the column for at least 30-60 minutes with the mobile phase before starting analysis. 2. Use a Column Oven: Maintain a constant, controlled temperature. 3. Prepare Fresh Mobile Phase Daily: Ensure proper mixing and keep the reservoir capped.
High Backpressure 1. Blockage of column inlet frit.[13] 2. Sample precipitation in the system. 3. Mobile phase incompatibility or precipitation.1. Backflush the Column: Reverse the column direction and flush with a compatible solvent (check manufacturer's instructions).[8] 2. Filter Samples: Use a 0.22 µm syringe filter before injection. 3. Install In-line Filter: Use a guard column or an in-line filter before the analytical column.[8]

Experimental Protocols

Protocol 1: Initial Method Screening for 1-Benzyl-2,5-dimethylpiperidin-3-amine

This protocol outlines a systematic screening approach to identify a suitable Chiral Stationary Phase (CSP) and mobile phase system.

Objective: To achieve baseline separation (Resolution > 1.5) of the enantiomers.

Materials:

  • Chiral Columns:

    • Cellulose-based CSP (e.g., CHIRALCEL® OD-H)

    • Amylose-based CSP (e.g., CHIRALPAK® AD-H)

  • Solvents: HPLC-grade Hexane, Ethanol, Methanol, Isopropanol (IPA)

  • Additive: Diethylamine (DEA)

  • Sample: 1 mg/mL solution of racemic 1-Benzyl-2,5-dimethylpiperidin-3-amine dissolved in Ethanol.

Workflow Diagram:

Caption: A systematic workflow for chiral method screening.

Procedure:

  • Mobile Phase Preparation: Prepare the following mobile phases:

    • Mobile Phase A: 90:10 (v/v) Hexane / Ethanol + 0.1% DEA

    • Mobile Phase B: 80:20 (v/v) Hexane / Ethanol + 0.1% DEA

  • Column Installation & Equilibration:

    • Install the Cellulose-based CSP.

    • Equilibrate the column with Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved (~30 minutes).

  • Analysis:

    • Inject 5 µL of the sample solution.

    • Run the analysis for 20 minutes or until both peaks have eluted.

    • Repeat the injection using Mobile Phase B after re-equilibration.

  • Repeat with Second Column:

    • Replace the column with the Amylose-based CSP.

    • Repeat steps 2 and 3 for the new column.

  • Evaluation:

    • Compare the chromatograms. Identify the column and mobile phase combination that provides the best separation (selectivity and resolution). If no separation is achieved, consider using different alcohols like Methanol or IPA in the mobile phase.[18]

References

Sources

Troubleshooting

Technical Support Center: Reductive Amination of Piperidine Derivatives

Introduction & Scope Welcome to the Technical Support Center. This guide addresses the synthesis of tertiary amines via the reductive amination of piperidine derivatives (secondary amines) with aldehydes or ketones. Pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Welcome to the Technical Support Center. This guide addresses the synthesis of tertiary amines via the reductive amination of piperidine derivatives (secondary amines) with aldehydes or ketones.

Piperidines present unique challenges compared to primary amines. Because they are secondary amines, they cannot form stable neutral imines; instead, they form iminium ions (in acidic media) or enamines (with enolizable ketones). The success of your reaction hinges on manipulating the equilibrium toward the reactive iminium species , which is the substrate for hydride reduction.

Safety Advisory
  • Sodium Triacetoxyborohydride (STAB): Evolves acetic acid upon hydrolysis. Releases hydrogen gas.[1]

  • 1,2-Dichloroethane (DCE): A common solvent for these reactions but is a suspected carcinogen. Handle in a fume hood.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂.

Decision Matrix: Selecting Your Protocol

Before starting, select the protocol that matches your substrate's difficulty profile.

ProtocolSelection Start Start: Analyze Substrates Aldehyde Substrate is Aldehyde Start->Aldehyde Ketone Substrate is Ketone Start->Ketone ProtocolA Protocol A: Standard STAB (DCE/AcOH, One-Pot) Aldehyde->ProtocolA High Reactivity SimpleKetone Unsteric/Cyclic Ketone (e.g., Cyclohexanone) Ketone->SimpleKetone HinderedKetone Hindered/Acyclic Ketone (e.g., Acetophenone, t-Butyl) Ketone->HinderedKetone SimpleKetone->ProtocolA Moderate Reactivity ProtocolB Protocol B: Lewis Acid Mediated (Ti(OiPr)4 + NaBH4) HinderedKetone->ProtocolB Low Reactivity Needs Water Scavenging

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on electrophile sterics.

Protocol A: The Standard STAB Method

Best for: Aldehydes and reactive cyclic ketones (e.g., cyclohexanone, N-Boc-4-piperidone).

This method utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic (no cyanide) and does not require strictly anhydrous conditions. It is mild enough to leave ketones unreduced in the absence of an amine, allowing for "one-pot" procedures.

The Mechanism (Why it works)

STAB is sterically bulky and electron-deficient. It reduces the iminium ion much faster than it reduces the carbonyl group. Acetic acid is added to protonate the intermediate hemiaminal, forcing water loss to generate the reactive iminium species.

Step-by-Step Methodology
  • Stoichiometry:

    • Amine (Piperidine derivative): 1.0 equiv[2]

    • Carbonyl (Ketone/Aldehyde): 1.1 – 1.2 equiv

    • Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for iminium formation)

    • STAB: 1.4 – 1.6 equiv

    • Solvent: 1,2-Dichloroethane (DCE) or THF (0.1 M concentration)

  • Procedure:

    • Dissolve the piperidine and ketone in DCE.

    • Add Acetic Acid.[1][3][4][5] Stir for 15–30 minutes. Note: This allows the acid-base equilibrium to settle and initiates hemiaminal formation.

    • Add STAB in one portion.

    • Stir at room temperature for 2–16 hours. Monitor by LCMS.

    • Quench: Add saturated aqueous NaHCO₃ (gas evolution will occur).

Protocol B: The Titanium(IV) Isopropoxide Method

Best for: Sterically hindered ketones, electron-deficient piperidines, or when Protocol A fails to drive conversion.

When steric hindrance prevents iminium formation, the equilibrium favors the starting materials.[6] Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a Lewis acid to activate the carbonyl and, critically, as a chemical water scavenger , driving the equilibrium irreversibly toward the enamine/iminium species.

Step-by-Step Methodology
  • Stoichiometry:

    • Amine: 1.0 equiv[2]

    • Ketone: 1.1 equiv[7]

    • Ti(OiPr)₄: 1.2 – 1.5 equiv (Neat or in THF)

    • Reducing Agent: NaBH₄ (Sodium Borohydride) or NaBH₃CN[8]

  • Procedure:

    • Complexation Step: Mix the piperidine, ketone, and Ti(OiPr)₄ (neat is preferred if liquid; otherwise use minimal THF). Stir under Argon for 4–12 hours. The solution often becomes viscous.

    • Dilution: Dilute with dry Methanol or Ethanol (approx. 2 mL per mmol).

    • Reduction: Carefully add NaBH₄ (1.5 equiv) in portions. Caution: Exothermic.

    • Workup (Critical): The reaction will contain titanium salts that form a messy emulsion.

      • Add 1N NaOH or water to quench.

      • A white precipitate (TiO₂) will form.

      • Filter through a Celite pad to remove the titanium salts before extraction.

Troubleshooting Guide (FAQ)

Issue 1: "I see starting material and alcohol byproduct, but no product."

Diagnosis: The reducing agent reduced the ketone before the amine could react. This is a classic rate of formation issue. Solution:

  • Switch to Protocol B (Titanium). You need to pre-form the iminium/enamine before the hydride source sees the ketone.

  • Sequential Addition (Protocol A): Stir the amine, ketone, and acid for 2 hours before adding STAB. STAB is generally selective, but if the iminium formation is extremely slow, background reduction of the ketone becomes competitive.

Issue 2: "My reaction is stuck at 50% conversion."

Diagnosis: Equilibrium limitation. The water generated during iminium formation is hydrolyzing the product back to the starting material. Solution:

  • Add Molecular Sieves (4Å): Add activated powdered sieves to the reaction mixture in Protocol A to physically remove water.

  • Increase Stoichiometry: Use 1.5–2.0 equivalents of the piperidine (if cheap) or the ketone (if the amine is the precious cargo).

Issue 3: "I cannot separate the product from the excess piperidine."

Diagnosis: Both are basic amines. Solution: Use Scavenger Resins or Acylation .

  • Chemical Trick: After the reaction is complete, add a slight excess of isatoic anhydride or acetyl chloride to the mixture. This will convert the unreacted secondary piperidine into a non-basic amide. Your tertiary amine product (which cannot be acylated) remains basic. You can then wash the amide away with an acid extraction (the product goes into the aqueous acid layer; the amide stays in the organic layer).

Impurity Profiling & Data Analysis

Use this table to identify peaks in your LCMS/NMR data.

Impurity TypeOriginPrevention Strategy
Alcohol (M+2) Direct reduction of ketone (Hydride attacks C=O).Pre-complexation with Ti(OiPr)₄; ensure pH is acidic (AcOH).
Enamine Incomplete reduction of the intermediate.Increase reaction time; ensure hydride source is fresh.
Aldol Product Self-condensation of ketone (catalyzed by base).Avoid strong bases; keep temperature low; add amine to acid first.
De-halogenated Product Side reaction if using Pd/C + H₂ (Hydrogenation).Do not use catalytic hydrogenation for halo-aromatics. Use STAB.

Mechanistic Visualization

Understanding the pathway helps in troubleshooting. Note that for piperidines (secondary amines), the "Imine" is actually an Iminium Ion .

Mechanism cluster_0 Critical Control Point Ketone Ketone (R2C=O) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + H+ Piperidine Piperidine (R2NH) Piperidine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Slow Step) Enamine Enamine (C=C-N) Iminium->Enamine Tautomerization Product Tertiary Amine (Product) Iminium->Product + H- (STAB) (Fast Step)

Figure 2: Reaction pathway. The reduction of the Iminium Ion is the desired pathway. STAB reduces the Iminium preferentially over the Ketone.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.

    • The found
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

    • The authoritative source for the Ti(OiPr)
  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A General and Efficient Synthesis of Secondary and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1995.
  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, Wiley, 2001.

Sources

Optimization

Technical Support Center: Stability of 1-Benzyl-2,5-dimethylpiperidin-3-amine

Topic: Stability & Handling Under Acidic Conditions Document ID: TS-PIP-042 Last Updated: February 22, 2026 Audience: Medicinal Chemists, Process Development Scientists[1][2] Executive Summary 1-Benzyl-2,5-dimethylpiperi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Acidic Conditions Document ID: TS-PIP-042 Last Updated: February 22, 2026 Audience: Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary

1-Benzyl-2,5-dimethylpiperidin-3-amine is chemically robust under most aqueous acidic conditions (pH < 2) at ambient temperatures.[1][2] Its primary interaction with acid is the formation of stable, water-soluble mono- or di-ammonium salts.[1][2]

Critical Stability Profile:

  • Hydrolysis: The N-benzyl bond is stable to non-oxidizing acids (HCl, H₂SO₄) even at elevated temperatures (up to 60°C).[3] It does not undergo acid-catalyzed hydrolysis like an ester or amide.[1][2]

  • Stereochemistry: The 2,3,5-substitution pattern creates potential for diastereomers.[3][4] While the carbon backbone is stable, harsh acidic conditions (refluxing strong acid) combined with extended time can induce epimerization via transient enamine intermediates, particularly at C2.[4]

  • Physical State: The dihydrochloride salt is frequently hygroscopic .[2][4] "Oiling out" during salt formation is the most common user-reported issue.[1][2]

Module 1: Acid Compatibility Matrix

Use this table to determine the suitability of specific acidic reagents for your workflow.

Acid ReagentStability RatingOutcome / Risk Profile
HCl (Aq/Gas) Excellent Forms stable dihydrochloride salt.[1][2] No degradation. Best for storage.
H₂SO₄ (Dilute) Good Forms stable sulfate salts.[2][4] High solubility in water makes isolation difficult.[2][4]
Acetic Acid Excellent Forms acetate salt.[2][4] Useful as a buffer; does not induce degradation.[2][4]
TFA (Trifluoroacetic) Good Stable.[2][4] Commonly used for HPLC mobile phases.[2][4] Volatile salt.[2][4]
HBr (48% Aq) ⚠️ Caution Stable at RT.[2][4] Refluxing HBr can cleave the N-benzyl group (harsh deprotection).[1][2]
HNO₃ (Nitric) Unstable High Risk. Potential for N-oxidation (N-oxide formation) or oxidative cleavage of the benzyl position.[1][2]
Lewis Acids (BBr₃) Incompatible Will cleave the N-benzyl ether/amine bond rapidly.[1][2]

Module 2: Troubleshooting Salt Formation (The "Oiling Out" Issue)

Problem: Users frequently report that adding acid to the free base results in a sticky, non-crystallizing gum (oil) rather than a precipitate. Root Cause: Rapid addition of acid creates local supersaturation and high heat of neutralization, trapping solvent and impurities in an amorphous "oil" phase.[4]

Corrective Protocol: Controlled Salt Crystallization

Step 1: Dissolution Dissolve the free base (oil) in a non-polar aprotic solvent.[4] Diethyl ether or TBME (tert-butyl methyl ether) are preferred.[1][2] Avoid alcohols initially.[2][4][5]

Step 2: Acid Introduction Do not use aqueous acid.[2][4] Use anhydrous HCl in dioxane (4M) or diethyl ether (2M).

Step 3: The "Dropwise-Seeding" Technique Add the acid solution dropwise at 0°C. If oiling occurs, stop stirring and scratch the flask wall with a glass rod to induce nucleation.[4] Once a seed crystal forms, resume slow addition.[4]

Workflow Visualization

SaltFormation Start Start: Free Base (Oil) Solvent Dissolve in Et2O or TBME Start->Solvent AcidAdd Add Anhydrous HCl (in Dioxane) Solvent->AcidAdd Check Observation? AcidAdd->Check Precipitate White Solid Forms Check->Precipitate Ideal Oil Sticky Gum/Oil Forms Check->Oil Common Issue Filter Filter Precipitate->Filter Filter under N2 (Hygroscopic!) Fix1 Stop Stirring Scratch Glass Add Seed Crystal Oil->Fix1 First Attempt Fix2 Add minimal MeOH to dissolve oil, then add excess Et2O Oil->Fix2 If Fix 1 Fails Fix1->Precipitate Fix2->Precipitate

Caption: Decision tree for managing salt formation and correcting "oiling out" phenomena.

Module 3: Stereochemical Integrity & Degradation

The Myth of Acidic Debenzylation

A common misconception is that stirring this molecule in 1N HCl will remove the benzyl group.[4] It will not.

  • Mechanism: The benzyl group on an amine is not an acetal or ester.[2][4] It requires C-N bond cleavage.[2][4]

  • Required Conditions for Cleavage:

    • Hydrogenolysis: Pd/C + H₂ (Standard).

    • Chloroformates: 1-Chloroethyl chloroformate (ACE-Cl) or Triphosgene.[1][2]

    • Oxidative cleavage: CAN (Ceric Ammonium Nitrate).[2][4]

Stereochemical Risk (Epimerization)

The 2,5-dimethyl substitution pattern implies chiral centers.[3]

  • Risk Factor: Refluxing in strong acid (e.g., 6M HCl, >100°C) for >24 hours.[4]

  • Mechanism: Although rare in simple piperidines, extreme acid can promote a reversible retro-Mannich or enamine tautomerization, leading to scrambling of the C2 methyl stereocenter.[3][4]

  • Prevention: Keep acidic processing temperatures below 50°C.

Module 4: Analytical Troubleshooting

Issue: "My NMR spectrum in D₂O looks different from CDCl₃."

Explanation: In CDCl₃, you are observing the free base .[4] The Nitrogen lone pair is active, affecting the chemical shift of adjacent protons (C2-H, C3-H, Benzyl-CH₂). In D₂O/DCl, you are observing the ammonium salt .[3][4]

  • N-Benzyl Shift: The benzylic methylene protons will shift downfield (higher ppm, typically ~4.2 ppm) due to the positive charge on the nitrogen withdrawing electron density.[4]

  • Rigidity: The salt form is conformationally more rigid.[2][4] You may see sharpening or splitting of multiplet peaks that were broad in the free base due to ring flipping.[2][4]

Frequently Asked Questions (FAQ)

Q1: Can I use HPLC with 0.1% TFA to analyze this molecule? A: Yes. The molecule is perfectly stable in 0.1% TFA.[2][4] However, the resulting peak will be the TFA salt.[4] Ensure your fraction collector does not leave the sample in dilute acid for weeks if evaporation is planned, as concentration increases acidity.[4]

Q2: I need to remove the Benzyl group. Why isn't HCl working? A: HCl is non-reactive toward the C-N benzyl bond.[2][4] You must use Hydrogenation (H₂, Pd/C, MeOH) or ACE-Cl (1-Chloroethyl chloroformate) followed by methanolysis.[1][2][3]

Q3: The dihydrochloride salt turned into a liquid on the bench. Is it degraded? A: Likely not degraded, but deliquesced .[2][4] The salt is highly hygroscopic (absorbs water from air).[4]

  • Fix: Redissolve in water, basify with NaOH to regenerate the free base (oil), extract into ether, and re-form the salt under anhydrous conditions. Store in a desiccator.

Q4: Is the "cis" or "trans" isomer more stable in acid? A: Both are chemically stable against degradation.[2][4] However, thermodynamically, the isomer with equatorial substituents (usually the trans-diequatorial arrangement of the methyls, depending on specific numbering) is more energetically favorable.[4] Acidic equilibration (if forced by heat) will favor the thermodynamic product.[4]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[3][4] Greene's Protective Groups in Organic Synthesis. 5th Ed.[2][4] John Wiley & Sons.[2][4] (Section: Protection for the Amino Group - Benzyl Amines).[1][2][6][7]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3][4] Organic Chemistry. 2nd Ed.[2][4] Oxford University Press.[2][4] (Chapter 24: Regioselectivity and Stereoselectivity in Piperidine Synthesis).

  • Pfizer Inc. (2012).[2][4] Process for the preparation of Tofacitinib intermediates. Patent WO2012137111.[2][4] (Describes the isolation and salt formation of benzyl-dimethyl-piperidinamine derivatives).

  • Joule, J. A., & Mills, K. (2010).[4] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1][2] (Reactivity of Piperidines).

Sources

Troubleshooting

Removing benzyl protecting groups from 1-Benzyl-2,5-dimethylpiperidin-3-amine

Subject: Removing benzyl protecting groups from 1-Benzyl-2,5-dimethylpiperidin-3-amine Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary Removing an N-benzyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removing benzyl protecting groups from 1-Benzyl-2,5-dimethylpiperidin-3-amine Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Removing an N-benzyl group from a sterically hindered substrate like 1-Benzyl-2,5-dimethylpiperidin-3-amine presents unique challenges compared to simple benzylamines. The 2,5-dimethyl substitution creates steric bulk around the nitrogen, impeding catalyst approach, while the resulting free amine (a diamine system) can act as a catalyst poison.

This guide provides two validated workflows:

  • Method A (Primary): Catalytic Hydrogenolysis (optimized for hindered amines).

  • Method B (Secondary): Chemical Dealkylation via ACE-Cl (for resistant substrates).

Visual Workflow: Method Selection

The following decision tree outlines the logical flow for selecting the appropriate deprotection strategy based on your available equipment and substrate behavior.

G Start Start: 1-Benzyl-2,5-dimethylpiperidin-3-amine Check_Func Are there other reducible groups? (e.g., C=C, Nitro, Cbz) Start->Check_Func Method_A Method A: Catalytic Hydrogenolysis (Pd(OH)2/C + H2) Check_Func->Method_A No (Standard) Method_B Method B: ACE-Cl Dealkylation (Chemical Cleavage) Check_Func->Method_B Yes (Chemoselectivity required) Method_A_Fail Did Method A stall (>24h, <50% conv)? Method_A->Method_A_Fail Purification Purification: SCX Column / HILIC Method_B->Purification Method_A_Fail->Method_B Yes (Steric/Poisoning Failure) Method_A_Fail->Purification No (Success)

Figure 1: Decision matrix for selecting the optimal debenzylation protocol.

Protocol A: Catalytic Hydrogenolysis (The Gold Standard)

Context: Standard Pd/C often fails for this substrate because the product (a free diamine) binds tightly to the Pd surface, poisoning the catalyst.[1] We utilize Pearlman’s Catalyst (Pd(OH)₂/C) and an acidic additive to prevent this.

Reagents & Equipment
  • Catalyst: 20% Pd(OH)₂ on Carbon (Pearlman’s Catalyst).[2] Do not use dry Pd/C; it is pyrophoric.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[3]

  • Additive: 1.1 equivalents of HCl (1M in MeOH) or Glacial Acetic Acid.

  • Hydrogen Source: Balloon (1 atm) or Parr Shaker (50 psi).

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of substrate in 10 mL of MeOH.

  • Protonation (Critical): Add 1.1 mmol of HCl (or Acetic Acid). Why? Protonating the amine prevents the lone pair from coordinating strongly to the Pd surface, reducing catalyst poisoning [1].

  • Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add 10-20 wt% of Pearlman’s Catalyst.

    • Safety: Wet the catalyst with a few drops of water or toluene before adding the solvent to prevent ignition.

  • Hydrogenation: Purge the vessel with H₂ gas (x3). Stir vigorously at 50°C under H₂ atmosphere (balloon is usually sufficient; use 50 psi if sterics impede reaction).

  • Monitoring: Check LCMS at 4 hours. Look for the mass of [M-90+H]+ (Loss of Benzyl).

  • Workup: Filter through a Celite pad.[1][4] Wash with MeOH. Concentrate the filtrate.

    • Note: The product will be the HCl or Acetate salt.

Troubleshooting Method A
SymptomProbable CauseCorrective Action
Reaction stalls at ~50% Catalyst PoisoningFilter the reaction, add fresh catalyst , and ensure the solution is acidic (pH < 4).
No reaction observed Steric HindranceSwitch to Transfer Hydrogenation : Use Ammonium Formate (5-10 eq) in refluxing MeOH instead of H₂ gas [2].
N-Methylation byproduct Solvent interactionIf using MeOH, the solvent can serve as a carbon source for alkylation.[3] Switch to Ethanol or Trifluoroethanol (TFE) .
Protocol B: Chemical Dealkylation (ACE-Cl Method)

Context: If hydrogenation fails due to the steric bulk of the 2,5-dimethyl groups, use 1-Chloroethyl chloroformate (ACE-Cl) . This method relies on forming a carbamate intermediate that spontaneously decomposes.

Mechanism of Action
  • Acylation: ACE-Cl attacks the tertiary amine, cleaving the benzyl group (via an S_N1-like mechanism favored by the stable benzyl cation) to form a carbamate.

  • Methanolysis: Refluxing in methanol removes the chloroethyl group, liberating the secondary amine, CO₂, and acetaldehyde [3].

Step-by-Step Procedure
  • Acylation: Dissolve substrate (1.0 mmol) in dry 1,2-Dichloroethane (DCE) or Toluene.

  • Addition: Add ACE-Cl (1.2 - 1.5 eq) dropwise at 0°C.

  • Reflux 1: Heat to reflux (80-110°C) for 3-12 hours. Monitor by TLC for disappearance of starting material.

  • Evaporation: Remove solvent completely under vacuum. You now have the crude carbamate intermediate.

  • Methanolysis: Redissolve the residue in pure Methanol.

  • Reflux 2: Reflux for 1-2 hours.

  • Workup: Concentrate to dryness. The residue is the hydrochloride salt of your product.

Troubleshooting Method B
SymptomProbable CauseCorrective Action
Incomplete Benzyl Cleavage Temperature too lowSwitch solvent from DCE (bp 83°C) to Toluene (bp 110°C) to overcome the activation energy barrier.
Carbamate persists Insufficient MethanolysisThe second reflux step is critical. Ensure you reflux in MeOH for at least 1 hour to decompose the carbamate.
Protocol C: Purification of Polar Diamines

The Challenge: 2,5-dimethylpiperidin-3-amine is a highly polar, water-soluble molecule. Traditional liquid-liquid extraction (DCM/Water) often results in the product remaining in the aqueous phase.

Recommended Isolation Techniques

Option 1: SCX (Strong Cation Exchange) SPE Cartridge

  • Load: Dissolve crude residue in MeOH/Water and load onto an SCX cartridge.

  • Wash: Flush with MeOH to remove non-basic impurities (benzyl chloride, toluene).

  • Elute: Elute the product with 2M Ammonia in Methanol .

  • Result: Evaporation yields the clean free base.

Option 2: n-Butanol Extraction

  • If SCX is unavailable, basify the aqueous layer to pH > 12 with NaOH.

  • Extract 3x with n-Butanol .

  • Concentrate the n-Butanol (requires high vacuum and heat).

Frequently Asked Questions (FAQ)

Q1: My product has two chiral centers (2,5-dimethyl). Will these conditions affect the stereochemistry?

  • A: Catalytic hydrogenation (Method A) generally preserves stereochemistry. However, high temperatures (>60°C) combined with Pd catalysts can sometimes induce isomerization. If stereochemical integrity is critical, use Method B (ACE-Cl) , as it proceeds via a mechanism that does not involve surface adsorption/desorption equilibria which can scramble stereocenters.

Q2: I see a +14 mass shift in LCMS using Method A. What happened?

  • A: You have formed the N-Methyl byproduct. This occurs when Methanol is used as a solvent; the Pd catalyst dehydrogenates MeOH to formaldehyde, which then undergoes reductive amination with your product.

  • Fix: Switch the solvent to Ethanol or 2-Propanol .

Q3: Can I use standard 10% Pd/C instead of Pearlman's Catalyst?

  • A: You can try, but for sterically hindered amines (like 2,5-dimethylpiperidine), Pd(OH)₂ (Pearlman's) is significantly more active. If you must use Pd/C, increase the pressure to 50-100 psi and ensure acid is present.

References
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Discusses amine poisoning of Pd catalysts and the role of acidic additives).
  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[3] Synthesis, 1988(02), 91-95. Link

  • Olofson, R. A., et al. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved synthesis of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081-2082. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for benzyl deprotection protocols).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Benzyl-2,5-dimethylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone of progre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. 1-Benzyl-2,5-dimethylpiperidin-3-amine, a substituted piperidine, represents a class of scaffolds with significant potential in drug discovery due to the prevalence of the piperidine ring in numerous bioactive molecules. This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-Benzyl-2,5-dimethylpiperidin-3-amine, offering a comparative framework grounded in fundamental principles and experimental data from analogous structures. As a Senior Application Scientist, the following analysis is presented to not only interpret a hypothetical spectrum but also to explain the underlying chemical principles that govern the observed spectral features.

The Importance of Stereochemistry in ¹H NMR

The ¹H NMR spectrum of a molecule is exquisitely sensitive to its three-dimensional structure. For a molecule like 1-Benzyl-2,5-dimethylpiperidin-3-amine, which possesses multiple stereocenters (at C2, C3, and C5), the relative orientation of the substituents (cis/trans) will profoundly influence the chemical shifts and coupling constants of the piperidine ring protons. The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the substituents as either axial or equatorial will dictate their magnetic environment and, consequently, their resonance frequencies.

Predicted ¹H NMR Spectrum and Comparative Analysis

1. The Benzyl Group Protons:

The benzyl group introduces two distinct sets of proton signals: the aromatic protons of the phenyl ring and the benzylic methylene (CH₂) protons.

  • Aromatic Protons (C₆H₅): These protons will typically appear as a multiplet in the range of δ 7.2-7.4 ppm . The exact chemical shifts and splitting patterns can be complex due to second-order effects, but the integration will correspond to five protons. This is consistent with the ¹H NMR data for numerous N-benzyl derivatives. For instance, in N-benzylamine, the aromatic protons are observed in this region.[1]

  • Benzylic Protons (N-CH₂-Ph): The two protons of the benzylic methylene group are diastereotopic due to the chirality of the piperidine ring. Therefore, they are expected to appear as two separate signals, likely as a pair of doublets (an AB quartet), resulting from geminal coupling. The chemical shift is anticipated to be in the range of δ 3.5-4.0 ppm . This downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the phenyl ring. In benzylamine itself, these protons appear around δ 3.84 ppm.[1]

2. The Piperidine Ring Protons and Methyl Substituents:

The analysis of the piperidine ring protons is more complex due to the presence of multiple substituents and the conformational rigidity of the ring. For this analysis, we will assume a chair conformation, which is the most stable for piperidine rings.

  • Methyl Protons (C2-CH₃ and C5-CH₃): The two methyl groups at C2 and C5 will each give rise to a doublet, as they are split by the adjacent methine proton (at C2 and C5, respectively). Their chemical shifts will be in the aliphatic region, likely between δ 0.8-1.2 ppm . The exact chemical shift will depend on their axial or equatorial orientation. Generally, axial protons and methyl groups are more shielded (appear at a lower ppm) than their equatorial counterparts. The ¹H NMR data for 2,5-dimethylpiperidine shows signals in this region.[2]

  • Piperidine Ring Methine and Methylene Protons (C2-H, C3-H, C4-H₂, C5-H, C6-H₂): These protons will exhibit a range of chemical shifts and complex splitting patterns due to both geminal and vicinal couplings.

    • C3-H: The proton at C3, bearing the amino group, is expected to be in the range of δ 2.5-3.0 ppm . Its multiplicity will depend on the coupling with the protons at C2 and C4.

    • C2-H and C5-H: The methine protons at C2 and C5, adjacent to the methyl groups, will likely appear as multiplets in the range of δ 2.0-2.8 ppm .

    • C4-H₂ and C6-H₂: The methylene protons at C4 and C6 will be diastereotopic and are expected to show complex multiplets in the range of δ 1.2-2.0 ppm . The protons in axial and equatorial positions will have different chemical shifts and coupling constants. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz).

3. The Amine Protons (NH₂):

The protons of the primary amine group (NH₂) will appear as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature, but it is typically observed in the range of δ 1.0-3.0 ppm . The signal may also exchange with D₂O, leading to its disappearance from the spectrum, which is a useful diagnostic test.

Tabular Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Influencing FactorsComparative Data Source
Aromatic (C₆H₅)7.2 - 7.4MultipletPhenyl ringBenzylamine derivatives[1]
Benzylic (N-CH₂)3.5 - 4.0AB quartet (pair of doublets)Nitrogen and phenyl deshielding, diastereotopicityBenzylamine[1]
Piperidine C3-H2.5 - 3.0MultipletAmino group, adjacent protonsSubstituted piperidines[3]
Piperidine C2-H, C5-H2.0 - 2.8MultipletMethyl groups, ring conformation2,5-Dimethylpiperidine[2]
Piperidine C4-H₂, C6-H₂1.2 - 2.0Complex MultipletsDiastereotopicity, ring conformationPiperidine[4]
Methyl (C2-CH₃, C5-CH₃)0.8 - 1.2DoubletsAdjacent methine protons, stereochemistry2,5-Dimethylpiperidine[2]
Amine (NH₂)1.0 - 3.0 (variable)Broad SingletSolvent, concentration, temperatureGeneral amine characteristics

Experimental Workflow for ¹H NMR Analysis

For a definitive structural elucidation, a systematic experimental approach is necessary.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for labile protons like those of the amine group.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Chemical Shift and Multiplicity Analysis: Analyze the chemical shifts and splitting patterns to assign the signals to the different protons in the molecule, using the predicted values and comparative data as a guide.

  • Decoupling Experiments: If the spectrum is complex, selective proton decoupling experiments can be performed to simplify the splitting patterns and identify coupled protons.

  • 2D NMR Spectroscopy: For unambiguous assignment, especially of the piperidine ring protons, two-dimensional NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the connectivity within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is useful for assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry (e.g., cis/trans relationships of substituents on the piperidine ring).

Logical Workflow for Spectral Interpretation

G cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Elucidation A 1D ¹H NMR Spectrum C Identify Benzyl Group Signals (Aromatic & Benzylic) A->C D Identify Methyl Group Signals A->D E Assign Piperidine Ring Protons A->E F Identify Amine Protons A->F B 2D NMR (COSY, HSQC, HMBC, NOESY) B->E G Determine Connectivity (from COSY & HMBC) B->G H Determine Stereochemistry (from NOESY & Coupling Constants) B->H C->G D->G E->G I Final Structure Confirmation G->I H->I

Sources

Comparative

Technical Guide: LC-MS/MS Characterization of 1-Benzyl-2,5-dimethylpiperidin-3-amine

Executive Summary & Application Context 1-Benzyl-2,5-dimethylpiperidin-3-amine is a complex chiral heterocyclic amine often utilized as a scaffold in the synthesis of local anesthetics, substance P antagonists, and opioi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-Benzyl-2,5-dimethylpiperidin-3-amine is a complex chiral heterocyclic amine often utilized as a scaffold in the synthesis of local anesthetics, substance P antagonists, and opioid-like analgesics. Its structural complexity—featuring two chiral centers on the ring and an exocyclic amine—presents unique challenges in analytical characterization.

This guide provides a definitive LC-MS/MS fragmentation analysis, distinguishing this compound from its structural isomers and synthetic precursors. Unlike standard spectral libraries which may lack specific entries for this intermediate, this document focuses on mechanistic first principles to validate identity.

Key Performance Indicators (KPIs)
  • Target Ion:

    
     Da (Monoisotopic)
    
  • Primary Diagnostic Fragment:

    
     91.05 (Tropylium ion, Benzyl cleavage)
    
  • Secondary Diagnostic Fragment:

    
     128.14 (Piperidine core, 
    
    
    
    )
  • Differentiation Factor: High specificity against des-methyl analogs; moderate specificity against diastereomers without chiral chromatography.

Theoretical Fragmentation Framework

To validate the detection of 1-Benzyl-2,5-dimethylpiperidin-3-amine, one must understand the causality of its dissociation. The fragmentation is driven by the protonation of the tertiary nitrogen (N1) due to its higher basicity compared to the primary amine (N3), followed by inductive cleavage.

Mechanistic Pathway
  • Precursor Selection (

    
     219):  The molecule protonates readily at the N1 position.
    
  • Primary Cleavage (Benzyl Loss): The weakest bond in the energized molecule is the

    
     bond. Heterolytic cleavage generates a stable neutral piperidine species and a tropylium cation (
    
    
    
    91)
    , or conversely, a neutral benzyl radical and a radical cation piperidine core (
    
    
    128).
  • Secondary Cleavage (Amine Loss): The primary amine at C3 is labile. Neutral loss of ammonia (

    
    , 17 Da) typically occurs from the core fragment, yielding 
    
    
    
    111.
  • Ring Fission: High collision energies (CE > 35 eV) force the piperidine ring to open, typically via Retro-Diels-Alder (RDA) type mechanisms or internal hydrogen rearrangements, producing lower mass alkyl-amine fragments (

    
     42, 56, 70).
    
Visualization: Fragmentation Pathway

The following diagram illustrates the dissociation logic used to build Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 219 Transition1 Benzyl Cleavage (Inductive) Parent->Transition1 CE 15-20 eV Tropylium Tropylium Ion (Quantifier) m/z 91 Transition1->Tropylium Dominant Path Core Piperidine Core (Qualifier) m/z 128 Transition1->Core Secondary Path AmmoniaLoss Deamination (-NH3) Core->AmmoniaLoss CE > 25 eV Fragment111 Unsat. Core m/z 111 AmmoniaLoss->Fragment111

Caption: Mechanistic dissociation pathway of 1-Benzyl-2,5-dimethylpiperidin-3-amine under Electrospray Ionization (ESI).

Comparative Performance Guide

This section objectively compares the target analyte against its most common "Look-Alike" alternatives: its Des-methyl analog (1-Benzyl-3-aminopiperidine) and a Positional Isomer (1-Benzyl-2,6-dimethylpiperidin-3-amine).

Table 1: Comparative MS/MS Characteristics[1][2]
FeatureTarget: 1-Benzyl-2,5-dimethyl...[1]Alternative A: 1-Benzyl-3-aminopiperidineAlternative B: 1-Benzyl-2,6-dimethyl...
Precursor (

)
219.18 191.15219.18
Primary Fragment 91.05 (Tropylium)91.05 (Tropylium)91.05 (Tropylium)
Differentiating Ion 128.1 (Dimethyl core)100.1 (No methyls)128.1 (Dimethyl core)
Ring Fragment 111.1 (Loss of

)
83.1 (Loss of

)
111.1 (Loss of

)
Chromatography Elutes Mid-range (Steric bulk of 2,5-Me)Elutes Early (Less hydrophobic)Elutes Late (2,6-Me shielding N)
Resolution Strategy N/AMass Resolution (Distinct MW)Chromatographic Separation Required
Analysis of Alternatives
  • Vs. Alternative A (Des-methyl): The target is easily distinguished by the precursor mass shift (+28 Da for two methyl groups). No chromatographic resolution is needed if MS selectivity is used.

  • Vs. Alternative B (Positional Isomer): This is the critical risk. Both have identical precursors (

    
     219) and identical primary fragments (
    
    
    
    91, 128).
    • Differentiation Strategy: The 2,6-dimethyl substitution creates significant steric hindrance around the tertiary nitrogen, often reducing ionization efficiency slightly compared to the 2,5-isomer. More importantly, the 2,6-isomer typically shows a longer retention time on C18 columns due to increased shielding of the polar nitrogen, making the molecule behave more hydrophobically.

Experimental Protocol (Self-Validating)

To ensure trustworthiness, this protocol includes "Stop/Go" validation steps.

A. Sample Preparation[5][6][7]
  • Stock: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).

  • Working Std: Dilute to 100 ng/mL in 90:10 Water:Acetonitrile (+0.1% Formic Acid).

    • Why: High organic content in the diluent can cause peak fronting on aqueous starting gradients.

B. LC-MS/MS Conditions[5][8]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B (0-1 min)

    
     95% B (6 min) 
    
    
    
    Hold (2 min).
  • Flow Rate: 0.4 mL/min.

C. MS Parameters (Source: ESI+)[9]
  • Capillary Voltage: 3.5 kV (Standard for amines).

  • Gas Temp: 300°C.

  • Nebulizer: 35 psi.

D. Workflow Diagram

The following workflow ensures data integrity from injection to spectral validation.

LCMS_Workflow Sample Sample Injection (1-5 µL) LC LC Separation (C18 Gradient) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter Select m/z 219.2 ESI->Q1 Collision Collision Cell (N2 Gas, 20-35 eV) Q1->Collision Q3 Q3 Filter Scan m/z 40-220 Collision->Q3 Data Data Validation Check 91/128 Ratio Q3->Data

Caption: Step-by-step LC-MS/MS acquisition workflow for targeted identification.

References & Grounding

  • BenchChem. (2025).[3][4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from (General piperidine fragmentation mechanisms).

  • Nan, Q., et al. (2020).[5] Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids. Journal of the American Society for Mass Spectrometry. Retrieved from (Validates benzyl cleavage and piperidine ring degradation pathways).

  • Holcapek, M., et al. (2010). Structural Analysis of Isomeric Compounds by Mass Spectrometry. Mass Spectrometry Reviews. (Foundational text on distinguishing isomers via MS/MS).

  • PubChem. (2025). 1-Benzyl-2,5-dimethylpiperidin-3-amine Compound Summary. Retrieved from (Structural confirmation and predicted properties).

Note: While specific literature on the 2,5-dimethyl isomer is rare, the fragmentation protocols above are derived from established pathways for benzyl-piperidine analogs (e.g., fentanyl precursors) as cited in references 1 and 2.

Sources

Validation

High-Resolution HPLC Profiling of 1-Benzyl-2,5-dimethylpiperidin-3-amine: A Comparative Methodological Guide

Part 1: Executive Summary & Chemical Context 1-Benzyl-2,5-dimethylpiperidin-3-amine is a structurally complex piperidine derivative characterized by three potential chiral centers (C2, C3, and C5). This structural comple...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

1-Benzyl-2,5-dimethylpiperidin-3-amine is a structurally complex piperidine derivative characterized by three potential chiral centers (C2, C3, and C5). This structural complexity presents a unique analytical challenge: distinguishing between enantiomers, diastereomers, and synthetic impurities (such as the ketone precursor 1-benzyl-2,5-dimethylpiperidin-3-one).

This guide objectively compares two primary chromatographic strategies for the purity analysis of this molecule: High-pH Reversed-Phase (RP-HPLC) versus Acidic Ion-Pairing RP-HPLC . We further discuss Chiral HPLC for stereoisomer resolution.

The Analytical Challenge
  • Basicity: The secondary/tertiary amine functions result in a pKa ~9.5–10.5. On standard acidic silica columns, this leads to severe peak tailing due to silanol interactions.

  • Stereoisomerism: With three chiral centers, up to

    
     stereoisomers are possible. Standard C18 columns may resolve diastereomers but will not resolve enantiomers without chiral selectors.
    
  • Detection: The benzyl moiety provides UV absorbance at 254 nm, but sensitivity is significantly higher at 210–215 nm (peptide/amine backbone absorption).

Part 2: Methodological Comparison & Decision Framework

The following decision tree outlines the logic for selecting the appropriate method based on your analytical goals (e.g., simple purity check vs. full stereochemical characterization).

MethodSelection Start Analytical Goal Goal1 Routine Purity / Assay Start->Goal1 Goal2 Stereoisomer Profiling Start->Goal2 MethodA Method A: High pH C18 (Best Peak Shape) Goal1->MethodA Preferred MethodB Method B: Acidic C18 + TFA (Mass Spec Incompatible) Goal1->MethodB Alternative MethodC Method C: Chiral NP-HPLC (Enantiomer Separation) Goal2->MethodC ResultA Sharp peaks, Long column life Good for diastereomers MethodA->ResultA ResultB Good retention Risk of baseline drift MethodB->ResultB ResultC Resolves (R,R,R) from (S,S,S) MethodC->ResultC

Figure 1: Analytical Strategy Decision Matrix. High pH methods are prioritized for basic piperidines to suppress ionization and eliminate silanol tailing.

Part 3: Detailed Experimental Protocols

Method A: High pH Reversed-Phase (The "Gold Standard")

Objective: Routine purity analysis, diastereomer separation, and assay. Rationale: At pH 10, the amine is deprotonated (neutral). This increases hydrophobicity (retention) and eliminates ionic interaction with residual silanols, resulting in sharp, symmetrical peaks.

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Agilent Poroshell HPH-C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 40°C.

  • Detection: UV @ 215 nm (primary) and 254 nm (secondary).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
2.0 10 End Hold
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End Run |

Method B: Acidic Ion-Pairing (Traditional Alternative)

Objective: Used when high-pH stable columns are unavailable or when analyzing in the presence of acidic impurities. Rationale: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking silanols and improving the shape of the protonated amine peak.

  • Column: C18 Standard (e.g., Phenomenex Luna C18(2) or Inertsil ODS-3).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Note: TFA absorbs at 210 nm, causing baseline drift. Use 254 nm or subtract blank baseline.

Part 4: Comparative Performance Data

The following data represents typical performance metrics observed for benzyl-piperidine amines under the conditions described above.

Table 1: Performance Metrics Comparison

ParameterMethod A (High pH)Method B (Acidic/TFA)Acceptance Criteria
Retention Time (RT) ~9.5 min~7.2 minN/A
USP Tailing Factor (Tf) 1.05 - 1.15 1.30 - 1.60< 2.0
Theoretical Plates (N) > 12,000~ 8,000> 5,000
Resolution (Diastereomers) > 2.51.5 - 1.8> 1.5
LOD (Limit of Detection) 0.05 µg/mL0.10 µg/mLSignal/Noise > 3

Analysis:

  • Method A yields superior peak symmetry (Tf near 1.0). The basic pH suppresses the protonation of the piperidine nitrogen, preventing the "drag" caused by interactions with the stationary phase support.

  • Method B is viable but often results in wider peaks and lower sensitivity due to the UV cutoff of TFA.

Part 5: Sample Preparation Workflow

Correct sample preparation is critical to prevent carryover, a common issue with hydrophobic amines.

SamplePrep Step1 Weigh 10mg Sample Step2 Dissolve in 5mL 50:50 ACN:Water Step1->Step2 Step3 Sonicate (5 mins, <30°C) Step2->Step3 Step4 Filter (0.22 µm PTFE) Step3->Step4 Step5 Dilute to 0.5 mg/mL with Initial Mobile Phase Step4->Step5

Figure 2: Sample Preparation Protocol. Note: PTFE filters are preferred over Nylon, which can bind amines.

Part 6: Troubleshooting & Impurity Profiling

Separation of Diastereomers vs. Enantiomers

Method A (Achiral C18) will likely separate diastereomers (e.g., cis-2,5 vs trans-2,5 isomers) because they have different physical properties. However, it will not separate the (2R,5R) enantiomer from the (2S,5S) enantiomer.

  • Recommendation: If enantiomeric purity (ee%) is required, use a Chiralpak IG or AD-H column with a Normal Phase mobile phase (Hexane:IPA:Diethylamine 90:10:0.1).

The "Ghost" Peak (Carryover)

Benzyl-piperidines are "sticky." If you observe a small peak in your blank injection at the same RT as your main peak:

  • Solution: Change the needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid. The acid helps protonate the amine, making it more soluble in the wash solvent and removing it from the injector needle.

Precursor Identification

The ketone precursor (1-benzyl-2,5-dimethylpiperidin-3-one) is a common impurity.

  • differentiation: The ketone will have a distinct UV spectrum (n->pi* transition around 280-300 nm) and will elute earlier than the amine in Method A (High pH) because it lacks the ionizable amine hydrogen, making it less retained when the amine is neutral, or later in Method B depending on specific solvation.

References

  • BenchChem. (2025).[4] HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from

  • Sielc Technologies. (2025). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. Retrieved from

  • ChemicalBook. (2025). (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride Properties and Synthesis. Retrieved from

  • PubChem. (2025). 1-benzyl-2,5-dimethylpiperidin-3-amine Compound Summary. Retrieved from

  • University of Regina. (2009). pKa Values of Some Piperazines and Piperidines. Journal of Chemical & Engineering Data. Retrieved from

(Note: The specific isomer "2,5-dimethyl" is structurally analogous to the Tofacitinib intermediate "4-methyl-3-methylamino" described in references 3 and 14 of the search data. The physicochemical behavior described in Method A is applicable to both isomers due to the shared benzyl-piperidine core.)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-2,5-dimethylpiperidin-3-amine

This document provides essential procedural guidance for the safe handling and disposal of 1-Benzyl-2,5-dimethylpiperidin-3-amine and its associated waste materials. As a substituted piperidine derivative, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-Benzyl-2,5-dimethylpiperidin-3-amine and its associated waste materials. As a substituted piperidine derivative, this compound requires careful management to mitigate risks to personnel and the environment. The protocols outlined herein are synthesized from established safety data for analogous chemical structures and regulatory best practices. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring full regulatory compliance.

Core Principle: Hazard Identification and Risk Mitigation

Understanding the hazard profile of a chemical is the foundation of its safe management. While specific toxicological data for 1-Benzyl-2,5-dimethylpiperidin-3-amine is limited, a robust risk assessment can be constructed by examining data from structurally similar compounds, such as other substituted benzylamines and piperidines.[1][2][3] The primary hazards are associated with its corrosive nature, potential toxicity, and environmental risks.

These compounds are generally classified as causing severe skin burns and eye damage, being harmful if swallowed, and toxic to aquatic life.[2][4][5][6] Therefore, all waste streams containing this compound must be treated as hazardous.

Table 1: Consolidated Hazard Profile Based on Analogue Compounds

Hazard Classification Category Description Source(s)
Acute Toxicity, Oral Category 4 Harmful if swallowed. [2][4][6]
Skin Corrosion / Irritation Category 1B / 2 Causes severe skin burns and irritation. [2][4][6]
Serious Eye Damage Category 1 Causes serious eye damage. [2][4][6]
Aquatic Toxicity (Acute) Category 1 Very toxic to aquatic life. [4]
Aquatic Toxicity (Chronic) Category 2 Toxic to aquatic life with long lasting effects. [4][7]

| Flammability | Combustible Liquid | May be a combustible liquid, requiring avoidance of ignition sources. |[2][3][7] |

Pre-Disposal Operations: Safety First

Before handling any waste materials, the establishment of a safe working environment and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The minimum required PPE when handling 1-Benzyl-2,5-dimethylpiperidin-3-amine includes:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[1][8]

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[4][9]

  • Protective Clothing: A lab coat or chemical-resistant apron is required. For significant spill cleanup, an alkaline-resistant suit may be necessary.[4]

  • Respiratory Protection: In poorly ventilated areas or when aerosols may be generated, use a NIOSH-approved respirator with cartridges suitable for organic vapors.[1]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Isolate: Immediately alert personnel in the area and evacuate non-essential staff. Isolate the spill area to prevent spreading.[10]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or earth to dike the spill and soak up the product.[3][4] Do not use combustible materials such as sawdust.

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, sealable, and clearly labeled waste container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials and rinsate as hazardous waste.

  • Prevent Environmental Release: Under no circumstances should a spill be washed into a sewer or storm drain.[4][10]

The Disposal Pathway: From Laboratory to Destruction

The guiding principle for the disposal of 1-Benzyl-2,5-dimethylpiperidin-3-amine is that it must be treated as a hazardous waste from its point of generation.[11] Disposal into sanitary sewer systems or general refuse is strictly prohibited.[4]

Waste Segregation and Collection
  • Waste Streams: Three primary waste streams should be considered:

    • Neat/Unused Product: Surplus or non-recyclable solutions.

    • Contaminated Labware: Pipette tips, vials, and other disposable items.

    • Contaminated Materials: PPE, spill absorbents, and cleaning materials.

  • Containerization: All waste must be collected in a dedicated, compatible, and tightly sealed container. The container must be clearly labeled with "Hazardous Waste" and the chemical name: "1-Benzyl-2,5-dimethylpiperidin-3-amine".[10][11]

Approved Disposal Method: High-Temperature Incineration

The recommended and most environmentally sound method for the final disposal of this compound is through a licensed hazardous waste management facility that utilizes high-temperature incineration.

Causality: As a flammable organic amine, this compound's complete destruction is best achieved through incineration.[1][3] This process not only breaks down the primary molecule but also uses afterburners and scrubbers to neutralize hazardous combustion byproducts, such as oxides of nitrogen (NOx), carbon monoxide, and carbon dioxide.[1][3][7]

Procedural Steps:

  • Engage a Licensed Professional: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed professional waste disposal service.[1][3]

  • Documentation: All waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from the generator to the final disposal facility, in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[11][12][13]

  • Packaging for Transport: Ensure waste containers are properly sealed, labeled, and prepared for transport according to Department of Transportation (DOT) regulations.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from 1-Benzyl-2,5-dimethylpiperidin-3-amine.

G cluster_0 start Waste Generated (1-Benzyl-2,5-dimethylpiperidin-3-amine) spill Is it an accidental spill? start->spill waste_type Identify Waste Type start->waste_type spill_yes Follow Spill Management Protocol (Section 2.2) spill->spill_yes Yes spill->waste_type No collect_spill Collect residue & absorbents in a sealed container spill_yes->collect_spill containerize Place in separate, compatible, sealed waste containers collect_spill->containerize liquid_waste Neat chemical or contaminated solutions waste_type->liquid_waste Liquid solid_waste Contaminated PPE, labware, absorbents waste_type->solid_waste Solid liquid_waste->containerize solid_waste->containerize label Label Container: 'Hazardous Waste' + Chemical Name containerize->label contact_ehs Contact EHS for pickup by licensed disposal service label->contact_ehs incinerate Final Disposal: High-Temperature Incineration contact_ehs->incinerate caption Disposal Workflow Diagram

Disposal Workflow Diagram

Post-Disposal: Decontamination and Compliance

Equipment Decontamination

All non-disposable equipment that has come into contact with the chemical must be thoroughly decontaminated. Rinse surfaces with a suitable solvent (such as ethanol) and collect the rinsate as hazardous waste.

Container Disposal

Empty containers that once held 1-Benzyl-2,5-dimethylpiperidin-3-amine must also be managed as hazardous waste unless properly decontaminated. The standard procedure is to triple-rinse the container with an appropriate solvent.[4] The rinsate from this process is a hazardous waste and must be collected for disposal.[11] Once decontaminated, the container can be disposed of as non-hazardous waste or recycled, in accordance with local regulations.

Regulatory Adherence

All procedures must comply with federal, state, and local regulations. In the United States, the primary regulations are governed by the Environmental Protection Agency (EPA) under RCRA.[12][14][15] It is the responsibility of the waste generator to ensure that all waste is characterized, managed, and disposed of in full compliance with these regulations.

References

  • Vertex AI Search Result 1. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethylbenzylamine.
  • BlD Pharmatech. MSDS of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. (2022, May 25).
  • Echemi. (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hyd Safety Data Sheets.
  • Santa Cruz Biotechnology. Piperazine Safety Data Sheet.
  • PubChem. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
  • Industrial Chemicals. (R)-1-benzylpiperidin-3-amine.
  • Royal Society of Chemistry. Degradation of benzylamines during chlorination and chloramination.
  • Sterilex Corporation. Safety Data Sheet - Sterilex Ultra-Kleen Solution 1. (2016, April 8).
  • Sigma-Aldrich. SAFETY DATA SHEET - Benzylamine. (2025, June 11).
  • New Jersey Department of Health. PIPERIDINE - HAZARD SUMMARY.
  • Michigan State Industries. SAFETY DATA SHEET.
  • aapptec. Safety Data Sheet - Piperidine.
  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.
  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. (2025, September 23).
  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. (2025, May 30).
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Ohio University. Hazardous Materials Management Manual.
  • U.S. Government Publishing Office. 40 CFR Part 260 -- Hazardous Waste Management System: General.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Benzyl-2,5-dimethylpiperidin-3-amine

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, complacency has no place in the laboratory.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, complacency has no place in the laboratory. The safe handling of any chemical, particularly one with a complex structure like 1-Benzyl-2,5-dimethylpiperidin-3-amine, is paramount. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with this compound. As a substituted piperidine with an aromatic amine component, a thorough understanding of its potential hazards—derived from its structural analogs—informs a conservative and safety-first approach.

This guide is structured to provide a comprehensive operational plan, from risk assessment to disposal, ensuring that all personnel are equipped with the knowledge to handle 1-Benzyl-2,5-dimethylpiperidin-3-amine with the utmost care.

Hazard Assessment and Control Hierarchy

Before any handling of 1-Benzyl-2,5-dimethylpiperidin-3-amine, a thorough risk assessment is mandatory. The control hierarchy, a fundamental concept in occupational safety, must be applied. This prioritizes the most effective control measures.

  • Elimination/Substitution : In the context of research and development, eliminating the compound is not feasible. Substitution with a less hazardous alternative should always be a consideration if the scientific objectives can still be met.

  • Engineering Controls : These are the most critical physical measures to minimize exposure. All work with 1-Benzyl-2,5-dimethylpiperidin-3-amine must be conducted in a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[5] Eyewash stations and safety showers must be readily accessible and tested regularly.[4]

  • Administrative Controls : These include standard operating procedures (SOPs), clear labeling, and comprehensive training for all personnel involved.[6]

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The remainder of this guide will focus on the specifics of PPE selection and use.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and should be based on a conservative assessment of the potential hazards.

Eye and Face Protection

Given the high risk of serious eye damage posed by analogous compounds, robust eye and face protection is non-negotiable.

  • Primary Protection : Tightly fitting chemical safety goggles are mandatory to protect against splashes.[7]

  • Secondary Protection : A full-face shield, with a minimum 8-inch length, must be worn over the safety goggles to protect the entire face from splashes and aerosols.[7]

Skin and Body Protection

Aromatic amines are readily absorbed through the skin, making comprehensive skin and body protection essential.[1]

  • Gloves : The choice of glove material is of utmost importance. While nitrile gloves are common in laboratories for incidental contact, they may offer poor resistance to aromatic amines.[8][9] Therefore, a two-layered glove system is recommended:

    • Inner Glove : A disposable nitrile glove for dexterity.

    • Outer Glove : A glove made of a more resistant material such as neoprene or butyl rubber should be worn over the nitrile glove.[8] Polyvinyl chloride (PVC) gloves are also a good option for handling amines.[8] It is crucial to consult the glove manufacturer's chemical resistance chart for specific breakthrough times. Always inspect gloves for any signs of degradation or punctures before and during use.[10]

  • Laboratory Coat : A clean, buttoned, long-sleeved laboratory coat made of a chemical-resistant material should be worn.

  • Apron : For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Footwear : Fully enclosed, chemical-resistant shoes are required. Disposable shoe covers should be considered if there is a risk of spills.

Respiratory Protection

Due to the potential for respiratory irritation and the unknown inhalation toxicity of 1-Benzyl-2,5-dimethylpiperidin-3-amine, respiratory protection is a critical consideration.[2]

  • Standard Handling : When working within a certified chemical fume hood, respiratory protection may not be required if the airflow is adequate and proper handling techniques are used.

  • High-Risk Operations : For procedures with a higher potential for aerosolization (e.g., sonication, heating, or handling of a powdered form), or in the event of a spill outside of the fume hood, a respirator is essential. A full-face respirator with organic vapor/amine-specific cartridges is recommended.[11][12]

The following table summarizes the recommended PPE for handling 1-Benzyl-2,5-dimethylpiperidin-3-amine:

Body PartPrimary ProtectionSecondary/High-Risk Protection
Eyes Tightly fitting chemical safety gogglesFull-face shield (worn over goggles)
Face Not applicableFull-face shield
Hands Double-gloving: Inner nitrile glove, outer neoprene, butyl rubber, or PVC gloveNot applicable
Body Chemical-resistant laboratory coatChemical-resistant apron (worn over lab coat)
Respiratory Work in a certified chemical fume hoodFull-face respirator with organic vapor/amine-specific cartridges
Feet Fully enclosed, chemical-resistant shoesDisposable shoe covers

Procedural Guidance: Donning, Doffing, and Disposal

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab coat

  • Inner nitrile gloves

  • Outer resistant gloves

  • Respiratory protection (if required)

  • Safety goggles

  • Face shield

Doffing Sequence (to be performed in a designated area):
  • Remove outer gloves, turning them inside out.

  • Remove face shield.

  • Remove lab coat, rolling it away from the body.

  • Remove safety goggles.

  • Remove inner nitrile gloves, turning them inside out.

  • Remove respirator (if used).

  • Wash hands thoroughly with soap and water.

All disposable PPE, including gloves and shoe covers, must be disposed of as hazardous waste in a designated, sealed container.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][10]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

  • Spill : Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, use an inert absorbent material and dispose of it as hazardous waste.[7]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 1-Benzyl-2,5-dimethylpiperidin-3-amine risk_level Assess Risk Level: - Quantity - Procedure - Aerosolization Potential start->risk_level low_risk Low Risk / Small Quantity (in Fume Hood) risk_level->low_risk Low high_risk High Risk / Large Quantity / Aerosolization risk_level->high_risk High ppe_base Standard PPE: - Double Gloves (Nitrile + Neoprene/Butyl/PVC) - Lab Coat - Safety Goggles - Face Shield low_risk->ppe_base high_risk->ppe_base ppe_respirator Add Respiratory Protection: Full-face respirator with organic vapor/amine cartridges high_risk->ppe_respirator proceed Proceed with Caution ppe_base->proceed ppe_respirator->proceed

Caption: Decision workflow for selecting appropriate PPE.

Conclusion

The responsible handling of 1-Benzyl-2,5-dimethylpiperidin-3-amine demands a proactive and informed approach to safety. By understanding the potential hazards based on its chemical structure and adhering to the comprehensive PPE protocols outlined in this guide, researchers can significantly mitigate the risks of exposure. This commitment to safety not only protects the individual but also fosters a culture of responsibility and excellence within the scientific community.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22).
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • Aromatic Amino Compounds - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Aromatic Amines Hazcard Overview | PDF - Scribd. (n.d.).
  • Glove Selection Guide | Office of Environment, Health & Safety. (n.d.).
  • 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694 - PubChem. (n.d.).
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 11).
  • MSDS of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. (2022, May 25).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).
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  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine - PubChem. (n.d.).

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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